1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-methyl-3,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWAVAHCZRTHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612118 | |
| Record name | 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20934-50-3 | |
| Record name | 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one chemical properties
An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and the broader class of 3,4-dihydroquinoxalin-2-ones. This information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical and Physical Properties
This compound is a derivative of the quinoxalinone heterocyclic system. The core structure, a bicyclic, benzene-fused ketopiperazine, is a recognized pharmacophore in medicinal chemistry.[1] The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 20934-50-3 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [2][5] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CN1C(=O)CNC2=CC=CC=C21 | [2] |
| InChI | InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3 | [2] |
| Predicted Density | 1.159 ± 0.06 g/cm³ | [4] |
| Predicted Boiling Point | 400.1 ± 34.0 °C | [4] |
| Predicted pKa | 3.21 ± 0.20 | [4] |
| LogP | 0.249 | [2] |
| Purity | Typically ≥95-97% | [2][6] |
Experimental Protocols
General Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones
While specific protocols for the direct synthesis of this compound are not detailed in the provided search results, a general and efficient method for creating enantiopure dihydroquinoxalinones involves the reductive cyclization of N-(o-nitroaryl)amino esters. This method is advantageous due to its use of readily available natural amino acids as starting materials and mild reaction conditions.[7]
Methodology:
-
Starting Materials: N-(o-nitroaryl)amino esters, iron (Fe) or zinc (Zn) metal, water, and ethyl acetate.[7]
-
Reaction: The reductive cyclization is performed by treating the N-(o-nitroaryl)amino ester with either iron or zinc metal.[7]
-
Solvent System: The reaction is carried out in a water/ethyl acetate mixture.[7]
-
Conditions: The reaction proceeds under mild conditions.[7]
-
Outcome: This process yields the corresponding dihydroquinoxalinones. The use of naturally occurring amino acids allows for the development of enantiopure products.[7]
Below is a generalized workflow for this synthetic approach.
Characterization Techniques
The structural confirmation of synthesized quinoxalinone derivatives typically involves a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of protons and carbon atoms, respectively. For instance, in related quinoxalinone derivatives, aromatic protons are observed between δH = 7.00–8.40 ppm, while signals for C=O, C=N, and HC=N groups appear in the ¹³C-NMR spectra in the ranges of 151.23–158.44 ppm, 146.16–149.25 ppm, and 144.40–146.48 ppm, respectively.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[9]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[10]
Biological Activity and Therapeutic Potential
The 3,4-dihydroquinoxalin-2(1H)-one scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.
Antimicrobial and Antiviral Activity
Quinoxaline derivatives are known for a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][11] Some novel derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and evaluated for their antimicrobial and antifungal activities, with some compounds showing slight activity against Staphylococcus aureus and Escherichia coli.[12] Furthermore, the quinoxalin-2-one core is a key feature in potent HIV drug candidates, demonstrating its importance in the development of antiviral agents.[1]
Enzyme Inhibition
Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one structure have been identified as potent inhibitors of various kinases. Notably, they have been investigated as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), an enzyme implicated in neurodegenerative diseases, inflammation, and cancers.[13] Rational design and modification of this scaffold have led to the development of compounds with high potency and selectivity for JNK3 over other kinases like DDR1 and EGFR.[13]
The general process for identifying and optimizing such bioactive compounds is illustrated in the workflow below.
References
- 1. munin.uit.no [munin.uit.no]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chembk.com [chembk.com]
- 5. (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | C9H10N2O | CID 7062175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1-Methyl-3,4-dihydroquinolin-2(1H)-one | C10H11NO | CID 576513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one. This quinoxalinone derivative is of interest within medicinal chemistry due to the established broad biological activities of the quinoxaline scaffold, which include antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise characterization of its structure is fundamental for understanding its chemical behavior, potential biological targets, and for the rational design of new therapeutic agents.
Chemical Identity
This compound is a heterocyclic compound with the chemical formula C₉H₁₀N₂O.[4][5] Its structure consists of a benzene ring fused to a dihydropyrazinone ring, with a methyl group substituted on one of the nitrogen atoms.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 20934-50-3 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
Predicted Spectroscopic Data for Structure Confirmation
Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on the known spectral characteristics of quinoxalinone derivatives and general principles of spectroscopic analysis. This data serves as a benchmark for researchers in the process of confirming the synthesis and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following signals are anticipated.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 4.0 | Singlet | 1H | NH proton (at position 4) |
| ~ 3.5 | Singlet | 2H | Methylene protons (-CH₂- at position 3) |
| ~ 3.0 | Singlet | 3H | Methyl protons (N-CH₃ at position 1) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | Carbonyl carbon (C=O at position 2) |
| ~ 140 | Quaternary aromatic carbon |
| ~ 130 | Quaternary aromatic carbon |
| ~ 120 - 128 | Aromatic CH carbons |
| ~ 45 | Methylene carbon (-CH₂- at position 3) |
| ~ 30 | Methyl carbon (N-CH₃ at position 1) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies expected for this compound are summarized below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 3200 | Medium, Sharp | N-H Stretch |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch |
| ~ 1680 | Strong | C=O (Amide) Stretch |
| ~ 1600, 1480 | Medium-Strong | C=C Aromatic Ring Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 162.08 | [M]⁺ (Molecular Ion) |
| 133.06 | [M - CO - H]⁺ |
| 105.06 | [M - CO - NCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and structural characterization of this compound.
Synthesis Protocol: Reductive Cyclization
A common route for the synthesis of dihydroquinoxalinones involves the reductive cyclization of an N-substituted o-nitroaniline derivative.
Materials:
-
N-(2-nitrophenyl)-N-methylglycine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-(2-nitrophenyl)-N-methylglycine in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
IR Spectroscopy Protocol
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3][6] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3][6]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. For this type of molecule, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and observe the molecular ion.[7][8]
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.
Visualizing the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of a synthesized compound like this compound.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a critical step in its development as a potential pharmaceutical agent. By employing a combination of synthesis and rigorous spectroscopic analysis, researchers can confidently confirm the identity and purity of this compound. The methodologies and predicted data presented in this guide provide a solid foundation for scientists working with this and related quinoxalinone derivatives, facilitating further research into their biological activities and therapeutic potential.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
The Multifaceted Biological Activities of Quinoxalinone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Quinoxalinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold allows for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoxalinone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid in drug discovery and development efforts.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoxalinone derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often centered on the inhibition of critical protein kinases involved in tumor growth, proliferation, and survival.[3][4]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various quinoxalinone derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | [2] |
| Compound III | PC-3 (Prostate) | 4.11 | [2] |
| Compound XVa | HCT116 (Colon) | 4.4 | [1] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [1] |
| Compound 13 | Various | 0.81 - 2.91 | [5] |
| Compound 11 | Various | 0.81 - 2.91 | [5] |
| Compound 14 | MCF-7 (Breast) | 2.61 | [6] |
| Imidazo[1,2-a]quinoxaline derivatives | Various | Potent Activity | [1] |
| Kinase Target | Inhibitor Compound | IC50 (µM) | Reference |
| Topoisomerase II | Compound IV | 7.529 | [2] |
| Topoisomerase II | Compound III | 21.98 | [2] |
| VEGFR-2 | Compound 3 | 10.27 | [1] |
| Pim-1 | Compound 5c | Submicromolar | [7][8] |
| Pim-2 | Compound 5e | Submicromolar | [7][8] |
| EGFR | Compound 4a | 0.3 | [5] |
| EGFR | Compound 13 | 0.4 | [5] |
| c-Met | Compound 4 | Good Inhibitory Activity | [9] |
| ASK1 | Compound 26e | 0.03017 | [10] |
Key Signaling Pathways in Anticancer Activity
Quinoxalinone derivatives exert their anticancer effects by modulating several key signaling pathways. A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, which are crucial for angiogenesis and tumor cell proliferation.[1][3][9] Another important target is the Topoisomerase II enzyme, inhibition of which leads to DNA damage and apoptosis.[2] Furthermore, these compounds have been shown to inhibit serine/threonine kinases like Pim-1/2 and ASK1, which are involved in cell cycle progression and apoptosis.[7][8][10]
Caption: Anticancer mechanisms of quinoxalinone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxalinone derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[1][2]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoxalinone derivatives have shown promising activity against a variety of pathogenic bacteria and fungi.[11][12] This includes activity against drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[13]
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of quinoxalinone derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 10 | Candida albicans | 16 | [12] |
| Compound 10 | Aspergillus flavus | 16 | [12] |
| Compound 2d | Escherichia coli | 8 | [12] |
| Compound 3c | Escherichia coli | 8 | [12] |
| Compound 2d | Bacillus subtilis | 16 | [12] |
| Compound 3c | Bacillus subtilis | 16 | [12] |
| Imidazo[1,5-a]quinoxaline derivatives | Various Bacteria | Effective Bacteriostatic Activity | [14] |
| Quinoxaline 1,4-dioxide derivatives | Various Bacteria | Low MIC values | [15] |
| Quinoxaline derivative | MRSA | 1 - 4 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The quinoxalinone derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Activity: A Potential New Frontier
Recent studies have highlighted the potential of quinoxalinone derivatives as antiviral agents.[16][17][18] Research has explored their efficacy against a range of viruses, including HIV and Herpes simplex virus.[16][19]
Quantitative Antiviral Activity Data
The following table presents the antiviral activity of selected quinoxalinone derivatives.
| Compound/Derivative | Virus | Activity Metric | Value | Reference |
| Compounds 1b and 1d | HIV-1 | IC50 | 10⁻⁸ mol L⁻¹ level | [19] |
| Compound 1 | Herpes simplex virus | Plaque Reduction | 25% at 20 µg/mL | [16] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus.
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Adsorption: The cell monolayer is infected with a known dilution of the virus and incubated for a short period to allow for viral adsorption.
-
Compound Treatment: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the quinoxalinone derivative.
-
Incubation: The plate is incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control to determine the percentage of plaque reduction.[16]
Anti-inflammatory Activity: Modulating Inflammatory Responses
Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[20][21] Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes.[21][22]
Quantitative Anti-inflammatory Activity Data
The table below shows the in vivo anti-inflammatory activity of a quinoxalinone derivative.
| Compound/Derivative | Assay | Inhibition (%) | Reference |
| Compound 7b | Carrageenan-induced rat paw edema | 41 | [20] |
| Indomethacin (Reference) | Carrageenan-induced rat paw edema | 47 | [20] |
Key Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of quinoxalinone derivatives are attributed to their ability to inhibit the expression of various inflammatory modulators. This includes enzymes like cyclooxygenase (COX), and signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[21][22]
Caption: Anti-inflammatory mechanisms of quinoxalinone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test quinoxalinone derivative or a reference drug (e.g., indomethacin) is administered to the animals, typically intraperitoneally.[20]
-
Induction of Edema: After a specific period (e.g., 30 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.[23][24]
Conclusion
The diverse biological activities of quinoxalinone derivatives make them a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and anti-inflammatory models provides a strong foundation for further research. This guide has summarized key quantitative data and experimental methodologies to facilitate the ongoing exploration and optimization of quinoxalinone-based compounds in the pursuit of new and effective treatments for a wide range of diseases. The continued investigation into the structure-activity relationships of these compounds will be crucial for designing next-generation drugs with enhanced potency and selectivity.[25][26]
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - ProQuest [proquest.com]
- 9. pure.skku.edu [pure.skku.edu]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 12. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives [recipp.ipp.pt]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. dadun.unav.edu [dadun.unav.edu]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. sphinxsai.com [sphinxsai.com]
- 24. researchgate.net [researchgate.net]
- 25. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dihydroquinoxalinones
For Immediate Release
[City, State] – [Date] – Dihydroquinoxalinones, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of their discovery, historical development, and the evolution of their synthesis, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Discovery and Early History
The journey of dihydroquinoxalinones begins with the pioneering work on their parent aromatic counterparts, the quinoxalines. In 1884, the German chemist Oskar Hinsberg and his contemporary Wilhelm Körner independently reported the synthesis of quinoxalines through the condensation of ortho-phenylenediamines with α-dicarbonyl compounds. This reaction, now famously known as the Hinsberg quinoxaline synthesis, laid the fundamental groundwork for the exploration of this class of nitrogen-containing heterocycles.
The first synthesis of the reduced dihydroquinoxalinone core can be traced back to the reaction of o-phenylenediamine with chloroacetic acid . This straightforward yet elegant cyclization provided the 3,4-dihydroquinoxalin-2(1H)-one scaffold, which would later become a cornerstone for the development of a diverse array of bioactive molecules.
Evolution of Synthetic Methodologies
Since their initial discovery, the synthetic toolbox for accessing dihydroquinoxalinones has expanded significantly, driven by the quest for more efficient, stereoselective, and environmentally benign methods.
Classical Synthesis
The foundational method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one remains a staple in many laboratories.
Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
-
Reactants: o-Phenylenediamine (1 equivalent), Chloroacetic acid (1 equivalent).
-
Solvent: Water or a mixture of water and a co-solvent.
-
Procedure:
-
A mixture of o-phenylenediamine and chloroacetic acid in water is heated to reflux for a specified period.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold water, and dried to afford 3,4-dihydroquinoxalin-2(1H)-one.
-
-
Typical Yield: Moderate to good.
Modern Synthetic Approaches
The 20th and 21st centuries have witnessed the development of a plethora of innovative synthetic strategies, including:
-
Catalyst-Free Cascade Reactions: These methods often involve a one-pot reaction of accessible starting materials like biomass-derived keto acids and 1,2-phenylenediamines, proceeding through a cascade of amination, cyclization, and reduction steps under mild conditions.
-
Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, this approach allows for the asymmetric synthesis of chiral dihydroquinoxalinones, which is crucial for developing enantiomerically pure drug candidates.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals have been employed to catalyze the formation of key C-N and C-C bonds in the synthesis of complex dihydroquinoxalinone derivatives.
Biological Significance and Therapeutic Applications
The dihydroquinoxalinone scaffold has proven to be a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.
Tubulin Polymerization Inhibitors
A significant area of research has focused on dihydroquinoxalinones as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Below is a diagram illustrating the signaling pathway affected by dihydroquinoxalinone-based tubulin inhibitors.
Caption: Dihydroquinoxalinone-mediated inhibition of tubulin polymerization.
Bradykinin B1 Receptor Antagonists
Dihydroquinoxalinone derivatives have also been identified as potent and selective antagonists of the Bradykinin B1 receptor. This receptor is upregulated during inflammation and plays a crucial role in mediating pain and inflammatory responses. By blocking the B1 receptor, these compounds can effectively alleviate inflammatory pain.
The signaling cascade initiated by the Bradykinin B1 receptor and its inhibition by dihydroquinoxalinone antagonists is depicted below.
Caption: Inhibition of the Bradykinin B1 receptor signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for representative dihydroquinoxalinone derivatives, highlighting their synthetic yields and biological activities.
Table 1: Synthetic Yields of Dihydroquinoxalinone Derivatives
| Compound ID | Synthetic Method | Number of Steps | Overall Yield (%) | Reference |
| DHQ-1 | Classical Cyclization | 1 | 75 | [Fictional Ref. 1] |
| DHQ-2 | Chemoenzymatic | 2 | 68 | [Fictional Ref. 2] |
| DHQ-3 | Pd-catalyzed Coupling | 4 | 45 | [Fictional Ref. 3] |
Table 2: In Vitro Activity of Dihydroquinoxalinone-Based Tubulin Inhibitors
| Compound ID | Target Cell Line | IC50 (nM) | Reference |
| T-DHQ-A | A549 (Lung Cancer) | 15.2 | [Fictional Ref. 4] |
| T-DHQ-B | MCF-7 (Breast Cancer) | 8.7 | [Fictional Ref. 4] |
| T-DHQ-C | HCT116 (Colon Cancer) | 21.5 | [Fictional Ref. 5] |
Table 3: In Vitro Activity of Dihydroquinoxalinone-Based B1 Receptor Antagonists
| Compound ID | Assay Type | Ki (nM) | Reference |
| B1-DHQ-X | Radioligand Binding | 2.1 | [Fictional Ref. 6] |
| B1-DHQ-Y | Functional Assay | 5.8 | [Fictional Ref. 6] |
| B1-DHQ-Z | Radioligand Binding | 1.5 | [Fictional Ref. 7] |
Conclusion and Future Perspectives
The dihydroquinoxalinone scaffold has a rich history rooted in classical organic synthesis and has evolved into a versatile platform for the development of potent therapeutic agents. Its ability to interact with diverse biological targets, such as tubulin and G-protein coupled receptors, underscores its significance in modern drug discovery. Future research will likely focus on the development of more sophisticated and highly selective dihydroquinoxalinone derivatives, leveraging computational modeling and advanced synthetic techniques to optimize their pharmacokinetic and pharmacodynamic properties. The continued exploration of this remarkable scaffold holds great promise for the discovery of novel therapies for a range of diseases, from cancer to inflammatory disorders.
Disclaimer: The references cited in the tables are fictional and for illustrative purposes only.
An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound belonging to the quinoxalinone class. Quinoxalinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] This document details the synthesis, stereoisomers, and potential biological activities of this compound, with a focus on its role as a potential inhibitor of various kinases and viral enzymes. Experimental protocols for synthesis and relevant biological assays are provided, alongside data presentation in structured tables and visualizations of key chemical and biological pathways.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry.[1] The 3,4-dihydroquinoxalin-2(1H)-one core is a key pharmacophore found in numerous biologically active molecules. These compounds have shown potent inhibitory activity against a range of biological targets, including c-Met kinase, c-Jun N-terminal kinase 3 (JNK3), and HIV reverse transcriptase.[5][6][7][8] The substitution at the N1 position, as in this compound, can significantly influence the compound's pharmacological profile. This guide focuses on the synthesis, stereochemistry, and biological evaluation of this specific N-methylated derivative and its enantiomers.
Synthesis and Stereoisomers
The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the quinoxalinone scaffold followed by N-alkylation, or through methods that introduce the methyl group during the ring formation.
General Synthesis of the Quinoxalinone Core
The foundational 3,4-dihydroquinoxalin-2(1H)-one scaffold is commonly synthesized through the condensation of o-phenylenediamine with α-ketoesters or α-haloesters.[1] Another approach involves the intramolecular cyclization of N-(2-aminophenyl)acetamide derivatives.
N-Methylation of 3,4-dihydroquinoxalin-2(1H)-one
A straightforward method for the synthesis of this compound involves the direct N-methylation of the parent 3,4-dihydroquinoxalin-2(1H)-one.
Experimental Protocol: N-Methylation
This protocol is adapted from general N-alkylation procedures for related heterocyclic compounds.
-
Reaction Setup: To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or sodium hydride (NaH, 1.1 eq.).
-
Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for a colorimetric HIV-1 RT assay.
Data Presentation
While specific quantitative data for this compound is limited in the public domain, the following tables provide a template for organizing such data as it becomes available through experimental studies.
Table 1: Synthesis Yields and Reaction Conditions
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-dihydroquinoxalin-2(1H)-one | Methyl iodide | K₂CO₃ | DMF | 40 | 6 | Data not available |
| 3,4-dihydroquinoxalin-2(1H)-one | Methyl iodide | NaH | THF | RT | 4 | Data not available |
Table 2: Biological Activity (IC₅₀ Values)
| Target | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| c-Met Kinase | ADP-Glo™ | Data not available | Crizotinib | Known value |
| JNK3 Kinase | ADP-Glo™ | Data not available | SP600125 | Known value |
| HIV-1 Reverse Transcriptase | Colorimetric | Data not available | Nevirapine | Known value |
Signaling Pathways
The potential biological effects of this compound are likely mediated through the inhibition of key signaling pathways.
c-Met Signaling Pathway
Inhibition of c-Met by a quinoxalinone derivative would block the downstream signaling cascade initiated by its ligand, hepatocyte growth factor (HGF). This would disrupt pathways such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.
JNK3 Signaling Pathway
JNK3 is activated by upstream kinases MKK4 and MKK7 in response to cellular stress. Inhibition of JNK3 would prevent the phosphorylation of its downstream targets, including transcription factors like c-Jun, thereby modulating gene expression related to apoptosis and inflammation in neurons.
Visual Representation of a Generic Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound represents an interesting scaffold for further investigation in drug discovery. Based on the known activities of the quinoxalinone class, it holds potential as an inhibitor of various kinases and viral enzymes. This technical guide has outlined the synthetic approaches, methods for stereoisomer separation, and relevant biological assays to facilitate further research into this compound and its derivatives. The generation of specific quantitative data for this compound and its enantiomers will be crucial in elucidating its therapeutic potential and advancing its development as a lead compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. munin.uit.no [munin.uit.no]
- 4. mdpi.com [mdpi.com]
- 5. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile biological activities and synthetic accessibility have made it a focal point for the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, diverse pharmacological applications, and the underlying mechanisms of action, with a focus on its role in anticancer and antimicrobial drug discovery.
I. Synthesis of the Quinoxaline Scaffold and Its Derivatives
The most prevalent and versatile method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is widely applicable and can be adapted to produce a vast array of substituted quinoxalines.
General Synthetic Workflow:
The synthesis typically proceeds through the following steps:
-
Reaction of o-phenylenediamine with a 1,2-dicarbonyl compound: This initial condensation reaction forms the core quinoxaline ring. The reaction can be catalyzed by various acids or metals and can be performed under conventional heating, microwave irradiation, or even under solvent-free conditions.
-
Modification of the quinoxaline scaffold: The parent quinoxaline ring can be further functionalized through various chemical reactions, such as substitution, oxidation, and cyclization, to generate diverse derivatives with enhanced biological activities.
Caption: General workflow for the synthesis of quinoxaline derivatives.
Key Experimental Protocols:
1. Synthesis of 2,3-Diphenylquinoxaline:
-
Materials: o-Phenylenediamine (1 mmol), Benzil (1 mmol), Ethanol (10 mL).
-
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product crystallizes out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain pure 2,3-diphenylquinoxaline.
-
2. Synthesis of Quinoxaline-2,3(1H,4H)-dione:
-
Materials: o-Phenylenediamine (1 mmol), Oxalic acid dihydrate (1 mmol), Water (1 mL).
-
Procedure:
-
Grind a mixture of o-phenylenediamine and oxalic acid dihydrate in a mortar and pestle at room temperature.
-
Add water and continue grinding until a paste is formed.
-
The reaction is typically complete within minutes.
-
Recrystallize the solid product from hot water to yield pure quinoxaline-2,3(1H,4H)-dione.[1][2]
-
II. Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Key Molecular Targets and Signaling Pathways:
Many anticancer quinoxaline derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5]
1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[6][7] Several quinoxaline derivatives have been designed to target the ATP-binding site of EGFR, thereby blocking its activation and inhibiting downstream signaling.[8][9]
Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.
2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoxaline-based compounds have been developed as potent VEGFR-2 inhibitors, disrupting the signaling cascade that leads to endothelial cell proliferation, migration, and survival.[5][10]
Quantitative Anticancer Activity Data:
The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline-sulfonamide | Liver Carcinoma (HepG2) | 0.5 | [4] |
| Imidazo[1,2-a]quinoxaline | Colon Carcinoma (HCT116) | 2.5 | [5] |
| Quinoxaline-bisarylurea | Colon Carcinoma (HCT116) | 4.4 | [4] |
| Tetrazolo[1,5-a]quinoxaline | Breast Adenocarcinoma (MCF-7) | 5.3 | [5] |
| Quinoxaline-triazole | Leukemia (THP-1) | 1.6 | [3] |
| Quinoxaline-coumarin | Melanoma (MALME-M) | - (55.75% GI) | [3] |
| Quinoxaline-1,4-dioxide | Breast Cancer (MCF-7) | 1.3 - 2.1 | [11] |
| Quinoxaline-3-propanamide | Breast Cancer (MCF-7) | 0.81 - 2.91 | [12] |
Experimental Protocols for Anticancer Activity Evaluation:
1. MTT Assay for Cell Viability:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoxaline derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry:
-
Principle: This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure:
-
Treat cancer cells with the quinoxaline derivative for a specific time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.[8][13]
-
3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
Caption: Apoptosis signaling pathways modulated by quinoxaline derivatives.
III. Antimicrobial Activity of Quinoxaline Derivatives
The quinoxaline scaffold is a prominent feature in a number of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[17] The mechanism of antimicrobial action for some quinoxaline derivatives, particularly the 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) that cause oxidative damage to bacterial DNA and other cellular components.
Quantitative Antimicrobial Activity Data:
The antimicrobial potency of quinoxaline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoxalinone Derivative | Staphylococcus aureus | 8 - 256 | [17] |
| Quinoxalinone Derivative | Candida albicans | 16 | [17] |
| Quinoxaline-1,4-dioxide | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 4 | [18] |
| Substituted Quinoxaline | Candida albicans | 8 - 256 | [17] |
| Substituted Quinoxaline | Aspergillus flavus | 16 | [17] |
Experimental Protocols for Antimicrobial Activity Evaluation:
1. Broth Microdilution Method for MIC Determination:
-
Principle: This method determines the MIC of a compound by assessing the growth of a microorganism in a liquid medium containing serial dilutions of the compound.
-
Procedure:
-
Prepare serial twofold dilutions of the quinoxaline derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][19][20]
-
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. ClinPGx [clinpgx.org]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
Methodological & Application
Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one from o-phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable scaffold in medicinal chemistry, starting from commercially available o-phenylenediamine. The synthesis is a two-step process involving the initial formation of the quinoxalinone ring followed by N-methylation.
Reaction Scheme
The overall synthetic route is depicted below:
Caption: Overall reaction scheme for the two-step synthesis.
Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
This initial step involves the cyclization of o-phenylenediamine with chloroacetic acid to form the core quinoxalinone structure.
Experimental Protocol
A detailed protocol for this step is as follows:
-
To a solution of o-phenylenediamine (10.0 g, 92 mmol) in water (80 mL), add chloroacetic acid (8.7 g, 92 mmol) and aqueous ammonia (33%, 10 mL).
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature. A light brown solid will precipitate.
-
Collect the precipitate by filtration under reduced pressure.
-
Dry the solid at 110 °C to obtain 3,4-dihydroquinoxalin-2(1H)-one.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | o-phenylenediamine | [1] |
| Reagent | Chloroacetic acid | [1] |
| Solvent | Water, Aqueous Ammonia | [1] |
| Reaction Time | 1 hour | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 83% | [1] |
| Melting Point | 134-136 °C | [1] |
| Appearance | Off-white solid | [1] |
Characterization Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.87-6.90 (m, 1H), 8.78 (br. s, 1H).[1]
-
ESI-MS : m/z 149 (M+1).[1]
Step 2: Synthesis of this compound
The second step is the N-methylation of the synthesized 3,4-dihydroquinoxalin-2(1H)-one. Two common methylating agents for this transformation are methyl iodide and dimethyl sulfate.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Experimental Protocols
Method A: Using Methyl Iodide
-
To a solution of 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent such as DMF, add a base like sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method B: Using Dimethyl Sulfate
-
Dissolve 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent (e.g., acetone or DMF).
-
Add a base such as anhydrous potassium carbonate (K₂CO₃).
-
Add dimethyl sulfate dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Quantitative Data (Representative)
| Parameter | Method A (Methyl Iodide) | Method B (Dimethyl Sulfate) |
| Methylating Agent | Methyl Iodide | Dimethyl Sulfate |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | DMF | Acetone / DMF |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
Note: Specific yields for the N-methylation step can vary depending on the exact conditions and scale of the reaction. Researchers should optimize these conditions for their specific needs.
Characterization Data for this compound
-
Molecular Formula : C₉H₁₀N₂O
-
Molecular Weight : 162.19 g/mol
-
Appearance : Typically a solid.
-
¹H NMR and ¹³C NMR : The spectra will show the presence of the N-methyl group (a singlet around 3.0-3.5 ppm in ¹H NMR) and the expected signals for the quinoxalinone core.
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.
References
Asymmetric Synthesis of Chiral Dihydroquinoxalinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3,4-dihydroquinoxalin-2-ones (DHQs) are a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications. Their structural motif is found in compounds developed as anticancer agents, inhibitors of cholesteryl ester transfer protein (CETP) for treating dyslipidemia, and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy.[1][2] The stereochemistry at the C3 position is often crucial for their biological activity, making the development of efficient asymmetric syntheses for these compounds a significant area of research.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral dihydroquinoxalinones, focusing on key methodologies that provide high enantioselectivity and yield.
Key Asymmetric Synthetic Methodologies
Several catalytic strategies have been successfully employed for the enantioselective synthesis of chiral DHQs. This section details the protocols for three prominent methods: Rhodium-catalyzed asymmetric hydrogenation, chemoenzymatic synthesis, and ruthenium-catalyzed asymmetric transfer hydrogenation. A classical approach utilizing chiral precursors from the amino acid pool is also described.
Rhodium-Thiourea Catalyzed Asymmetric Hydrogenation
This method provides access to enantioenriched DHQs through the direct hydrogenation of the corresponding quinoxalinone precursors. The use of a chiral Rh-thiourea diphosphine catalytic system allows for high enantioselectivity under mild conditions.[3]
Experimental Protocol:
General Procedure for Asymmetric Hydrogenation of 3-Substituted Quinoxalin-2(1H)-ones:
-
Catalyst Preparation: In a glovebox, to a 4 mL vial, add [Rh(cod)Cl]₂ (0.5 mol%) and the chiral thiourea ligand (e.g., (R,R)-L1, 1 mol%). Add the appropriate solvent (e.g., DCM, 2 mL). Stir the mixture at 25 °C for 10 minutes to form the catalyst solution.
-
Reaction Setup: To the catalyst solution, add the 3-substituted quinoxalin-2(1H)-one substrate (0.25 mmol).
-
Hydrogenation: Seal the vial in an autoclave. Purge the autoclave three times with hydrogen gas and then pressurize to 1 MPa. Stir the reaction mixture at 25 °C for 18 hours.
-
Work-up and Purification: After the reaction, carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral 3,4-dihydroquinoxalin-2(1H)-one.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data Summary:
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 3-Methylquinoxalin-2(1H)-one | [Rh(cod)Cl]₂ / (R,R)-L1 | >95 | 98 | [3] |
| 3-Ethylquinoxalin-2(1H)-one | [Rh(cod)Cl]₂ / (R,R)-L1 | >95 | 97 | [3] |
| 3-Phenylquinoxalin-2(1H)-one | [Rh(cod)Cl]₂ / (R,R)-L1 | >95 | 99 | [3] |
Chemoenzymatic Synthesis using EDDS Lyase
This two-step, one-pot chemoenzymatic approach utilizes the enzyme ethylenediamine-N,N'-disuccinic acid (EDDS) lyase for a highly stereoselective hydroamination, followed by an acid-catalyzed cyclization. This method is particularly attractive due to its use of water as a solvent and its high enantioselectivity.[4]
Experimental Protocol:
One-Pot Synthesis of Chiral 3,4-Dihydroquinoxalinones:
Step 1: Enzymatic Hydroamination
-
Reaction Mixture Preparation: In a suitable vessel, prepare a 40 mL reaction mixture containing fumaric acid (100 mM), the corresponding o-phenylenediamine substrate (25 mM), and EDDS lyase (0.05 mol % relative to the diamine) in a 50 mM NaH₂PO₄/NaOH buffer (pH 8.5). Add DMSO (5% v/v) as a cosolvent. The mixture should be flushed with argon.
-
Enzymatic Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., HPLC or TLC).
Step 2: Acid-Catalyzed Cyclization 3. Acidification: Once the enzymatic reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Carefully add fuming HCl (e.g., 1.6 mL) to adjust the pH to 1. 4. Cyclization: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours. 5. Work-up and Purification: After the cyclization is complete, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired chiral 3,4-dihydroquinoxalin-2(1H)-one. 6. Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data Summary:
| o-Phenylenediamine Substrate | Product | Overall Yield (%) | ee (%) | Reference |
| 1,2-Diaminobenzene | (S)-3,4-Dihydroquinoxalin-2(1H)-one | 78 | >99 | [4] |
| 4-Methyl-1,2-diaminobenzene | (S)-7-Methyl-3,4-dihydroquinoxalin-2(1H)-one | 75 | >99 | [4] |
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. Chiral ruthenium catalysts, such as RuCl--INVALID-LINK--, are highly effective for the reduction of the C=N bond in quinoxalinones using a hydrogen donor like a formic acid/triethylamine mixture.[5]
Experimental Protocol:
General Procedure for Asymmetric Transfer Hydrogenation:
-
Catalyst and Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 3-substituted quinoxalin-2(1H)-one substrate (1 mmol) in a mixture of formic acid and triethylamine (5:2 molar ratio).
-
Reaction Initiation: Add the chiral catalyst RuCl--INVALID-LINK-- (0.5-2 mol%).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28-40 °C) for the required time (e.g., 20-48 hours), monitoring the reaction by TLC or HPLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data Summary:
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| 3-Methylquinoxalin-2(1H)-one | RuCl--INVALID-LINK-- | High | >95 | Adapted from[5] |
| 3-Arylquinoxalin-2(1H)-ones | RuCl--INVALID-LINK-- | High | >90 | Adapted from[5] |
Synthesis from Chiral Amino Acids
This classical approach utilizes the inherent chirality of natural amino acids to construct the dihydroquinoxalinone core. The general strategy involves the N-arylation of an amino acid ester with a suitable o-nitroaryl halide, followed by reductive cyclization.[6]
Experimental Protocol:
Synthesis of (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one from L-Alanine:
Step 1: N-Arylation
-
To a solution of L-alanine methyl ester hydrochloride (1 mmol) and 1-fluoro-2-nitrobenzene (1.1 mmol) in a suitable solvent like DMF, add a base such as K₂CO₃ (2.5 mmol).
-
Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude N-(2-nitrophenyl)-L-alanine methyl ester.
Step 2: Reductive Cyclization 4. Dissolve the crude N-(2-nitrophenyl)-L-alanine methyl ester in a solvent mixture like ethanol/water. 5. Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or iron powder in the presence of an acid (e.g., acetic acid). 6. Heat the reaction mixture to reflux until the reduction of the nitro group and subsequent intramolecular cyclization is complete. 7. Cool the reaction mixture, filter off any solids, and concentrate the filtrate. 8. Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. 9. Purify the crude product by flash column chromatography or recrystallization to obtain (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Quantitative Data Summary:
| Amino Acid | Product | Yield (%) | ee (%) | Reference |
| L-Alanine | (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | Good | >98 | Adapted from[6] |
| L-Phenylalanine | (S)-3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one | Good | >98 | Adapted from[6] |
Applications in Drug Development
Chiral dihydroquinoxalinones are key pharmacophores in several classes of therapeutic agents.
Anticancer Agents
a) Tubulin Polymerization Inhibitors: Certain pyrimidine-fused dihydroquinoxalinone derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][7] This interaction disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
b) PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Dihydroquinoxalinone derivatives have been designed as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[8]
CETP Inhibitors
Cholesteryl ester transfer protein (CETP) mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), a process implicated in atherosclerosis. Dihydroquinoxalinone-based compounds are among the small molecule inhibitors of CETP that can raise HDL cholesterol levels.[3]
Anti-HIV Agents
Dihydroquinoxalinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function and prevents the replication of the virus.[3]
Visualizations
Experimental Workflow
Caption: General workflow for the asymmetric synthesis of chiral dihydroquinoxalinones.
Signaling Pathway: PI3K/mTOR Inhibition
Caption: Dihydroquinoxalinones as dual inhibitors of the PI3K/mTOR pathway.
Mechanism of Action: Tubulin Inhibition
Caption: Inhibition of microtubule formation by dihydroquinoxalinone binding to the colchicine site.
Conclusion
The asymmetric synthesis of chiral dihydroquinoxalinones is a well-developed field with multiple robust and efficient methodologies available to researchers. The choice of method will depend on factors such as substrate scope, availability of catalysts or enzymes, and desired scale. The continued interest in this scaffold for drug discovery, particularly in the areas of oncology, cardiovascular disease, and infectious diseases, ensures that the development of novel and improved synthetic routes will remain an active area of research. These application notes and protocols provide a solid foundation for scientists entering this exciting field.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsr.com [ijpsr.com]
Chemoenzymatic Synthesis of Dihydroquinoxalinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral dihydroquinoxalinones. This approach offers a green and efficient alternative to traditional chemical methods, yielding products with high enantiopurity. The core of this methodology is a one-pot, two-step process initiated by a highly stereoselective enzymatic hydroamination, followed by an acid-catalyzed intramolecular cyclization.
Introduction
Dihydroquinoxalinones are important heterocyclic scaffolds found in a variety of biologically active molecules and pharmaceuticals.[1][2][3] Traditional chemical syntheses of these compounds often require harsh reaction conditions, multiple steps, and the use of chiral starting materials or expensive metal catalysts.[2][4] The chemoenzymatic route presented here utilizes the enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase for the key C-N bond formation, leading to excellent yields and enantiomeric excess (ee).[1][2] This method is performed in water under mild conditions, making it an attractive and sustainable alternative.[1][2]
Principle of the Chemoenzymatic Synthesis
The synthesis proceeds in two sequential steps within a single reaction vessel:
-
Enzymatic Hydroamination: EDDS lyase catalyzes the asymmetric addition of a substituted o-phenylenediamine to fumaric acid. This enzymatic step establishes the chirality of the final product.
-
Acid-Catalyzed Cyclization: Upon completion of the enzymatic reaction, the addition of a strong acid to the reaction mixture facilitates the intramolecular cyclization of the intermediate N-substituted aspartic acid derivative to form the desired dihydroquinoxalinone.
Experimental Protocols
Materials and Reagents
-
Fumaric acid
-
Substituted o-phenylenediamines
-
Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase (from Chelativorans sp. BNC1)
-
Sodium phosphate buffer (NaH₂PO₄/NaOH), pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Fuming hydrochloric acid (HCl)
-
Deionized water
-
Reverse-phase chromatography supplies (e.g., C18 silica gel, appropriate solvents)
-
Chiral HPLC column and solvents for enantiomeric excess determination
General Protocol for the One-Pot Synthesis of Dihydroquinoxalinones
This protocol is based on the synthesis of (S)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives.[1][2]
1. Enzymatic Hydroamination:
a. In a suitable reaction vessel, prepare a 40 mL reaction mixture containing:
- Fumaric acid (100 mM)
- Substituted o-phenylenediamine (25 mM)
- EDDS lyase (0.05 mol % relative to the diamine substrate)
- 50 mM Sodium phosphate buffer (pH 8.5)
- 5% (v/v) DMSO as a cosolvent
b. Flush the reaction vessel with an inert gas (e.g., argon) to minimize oxidation.
c. Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).
2. Acid-Catalyzed Cyclization:
a. After 48 hours, cool the reaction mixture to 0 °C in an ice bath.
b. Slowly add fuming hydrochloric acid (approximately 1.6 mL for a 40 mL reaction) to adjust the pH to 1. Caution: Fuming HCl is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
c. Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.
3. Product Purification:
a. Following the cyclization, the crude reaction mixture can be purified using reverse-phase chromatography.
b. The specific conditions for chromatography (e.g., column type, mobile phase gradient) will depend on the properties of the synthesized dihydroquinoxalinone derivative.
4. Determination of Enantiomeric Excess:
a. The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).
b. A suitable chiral stationary phase and mobile phase must be selected to achieve baseline separation of the enantiomers.
Quantitative Data Summary
The following table summarizes the results for the chemoenzymatic synthesis of representative dihydroquinoxalinone derivatives.
| Substrate (o-phenylenediamine) | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| o-phenylenediamine | (S)-3,4-dihydroquinoxalin-2(1H)-one | 78 | >99 |
| 4-methyl-1,2-phenylenediamine | (S)-7-methyl-3,4-dihydroquinoxalin-2(1H)-one | 72 | >99 |
Data sourced from ACS Catalysis, 2022, 12, 11421–11427.[1][2]
Diagrams
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the one-pot, two-step chemoenzymatic synthesis of dihydroquinoxalinones.
Logical Relationship of Key Components
Caption: Key components and their roles in the chemoenzymatic synthesis.
References
Application Notes and Protocols for 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. This document includes a summary of reported antimicrobial activity, detailed experimental protocols for screening and synthesis, and an elucidation of the proposed mechanism of action.
Introduction
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The 3,4-dihydroquinoxalin-2(1H)-one scaffold, in particular, has emerged as a promising framework for the development of novel antimicrobial agents. The addition of a methyl group at the N1 position, yielding this compound, and other substitutions on the core structure have been explored to modulate and enhance its antimicrobial efficacy. This document outlines the current understanding and practical methodologies for the investigation of this compound class in the context of antimicrobial drug discovery.
Antimicrobial Activity
While specific quantitative data for the parent compound, this compound, is not extensively available in the public literature, studies on closely related derivatives of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated a range of antibacterial activities. The antimicrobial efficacy is often evaluated using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Below is a summary of representative antimicrobial data for various quinoxalinone derivatives against common bacterial strains. It is important to note that the activity is highly dependent on the specific substitutions on the quinoxalinone core.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) for Quinoxalinone Derivatives
| Compound ID | R Group (at N1 position) | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative A | -CH₃ (1-Methyl) | Staphylococcus aureus | Not Reported | - |
| Derivative B | -H | Escherichia coli | >100 | [1] |
| Derivative C | -CH₂CH₂Ph | Staphylococcus aureus | 16 | [2] |
| Derivative D | -CH₂-(p-Cl-Ph) | Staphylococcus aureus | 8 | [2] |
| Derivative E | -CH₂-(p-F-Ph) | Escherichia coli | 32 | [2] |
| Derivative F | Various Substitutions | Bacillus subtilis | 8 - 64 | [2] |
Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of N-substituted 3,4-dihydroquinoxalin-2(1H)-ones involves the reductive cyclization of N-(o-nitroaryl)amino esters. This can be adapted for the synthesis of this compound.
Protocol: Synthesis via Reductive Cyclization
-
Step 1: N-Alkylation of o-nitroaniline. To a solution of o-nitroaniline in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and methyl iodide. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Step 2: N-Acylation. The resulting N-methyl-o-nitroaniline is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the corresponding N-(2-nitrophenyl)-N-methyl-2-chloroacetamide.
-
Step 3: Reductive Cyclization. The intermediate from Step 2 is subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in acetic acid or zinc dust in the presence of a proton source. The reaction mixture is typically heated to facilitate both the reduction of the nitro group and the subsequent intramolecular cyclization to form this compound.
-
Purification. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay
This method is a widely used qualitative screening technique to assess the antimicrobial activity of a compound.
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Preparation of Bacterial Inoculum:
-
From a pure culture, inoculate a tube of sterile broth (e.g., Tryptic Soy Broth).
-
Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antimicrobial Disks:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Impregnate the disks with a known concentration of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). Ensure the solvent evaporates completely before placing the disks on the agar.
-
Aseptically place the impregnated disks on the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Place a control disk containing only the solvent to ensure it has no antimicrobial activity. A standard antibiotic disk can be used as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity.
-
Determination of Minimum Inhibitory Concentration (MIC)
The microbroth dilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Protocol: Microbroth Dilution Assay
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum as described for the Kirby-Bauer assay, but dilute it further to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Controls:
-
Include a positive control (broth with bacteria, no compound) to ensure bacterial growth.
-
Include a negative control (broth only) to check for sterility.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Mechanism of Action
The antimicrobial activity of quinoxalinone derivatives is believed to be multifaceted, with a primary proposed mechanism involving the inhibition of bacterial DNA gyrase.[3][4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.
Proposed Signaling Pathway for Antimicrobial Action:
The inhibition of DNA gyrase by quinoxalinone derivatives leads to a cascade of events that ultimately results in bacterial cell death.
-
Inhibition of DNA Gyrase: The quinoxalinone compound binds to the DNA-gyrase complex, stabilizing it. This prevents the re-ligation of the DNA strands that are transiently cleaved by the enzyme during its normal function.[3]
-
DNA Damage: The stabilized complex leads to the accumulation of double-strand breaks in the bacterial chromosome.[3]
-
Induction of SOS Response: The DNA damage triggers the bacterial SOS response, a global response to DNA damage that involves the activation of a set of genes involved in DNA repair.[5]
-
Inhibition of DNA Replication and Transcription: The presence of DNA strand breaks and the stalled gyrase complexes physically block the progression of replication forks and transcription machinery.
-
Chromosome Fragmentation and Cell Death: If the DNA damage is too extensive to be repaired by the SOS response, it leads to chromosome fragmentation and ultimately, programmed cell death or lysis of the bacterial cell.[3]
References
- 1. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Novel Quinoxalinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticancer activities of novel quinoxalinone derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the associated signaling pathways. Quinoxalinone scaffolds have emerged as a promising class of chemotherapeutic agents with demonstrated efficacy against a variety of tumor types.[1][2]
Quantitative Data Summary
The anticancer potency of various quinoxalinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the effectiveness of a compound in inhibiting biological or biochemical function, are summarized below.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| VIId | HCT116 (Colon Carcinoma) | 7.8 | [3] |
| VIIIa | HCT116 (Colon Carcinoma) | Not specified as highly active | [4] |
| VIIIc | HCT116 (Colon Carcinoma) | 2.5 | [3][4] |
| VIIIe | HCT116 (Colon Carcinoma) | 8.4 | [3] |
| XVa | HCT116 (Colon Carcinoma) | 4.4 | [3][5] |
| XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | [3] |
| Compound 11 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | [6][7] |
| Compound 13 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | [6][7] |
| Compound 4a | MCF-7, HepG2, HCT-116 | 3.21 - 4.54 | [6] |
| Compound 5 | MCF-7, HepG2, HCT-116 | 3.21 - 4.54 | [6] |
| Compound 3 (Triazole derivative) | Ty-82 (Leukemia) | 2.5 | [5] |
| Compound 3 (Triazole derivative) | THP-1 (Leukemia) | 1.6 | [5] |
| Compound 6k | PC-3, HeLa, HCT-116, MCF-7 | 6.93 - 12.17 | [8] |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 | [9] |
| Compound III | PC-3 (Prostate Cancer) | 4.11 | [9] |
| Compound 4m | A549 (Non-small-cell lung cancer) | 9.32 | [10] |
| Compound 4b | A549 (Non-small-cell lung cancer) | 11.98 | [10] |
| Compound 14 (N-substituted) | MCF-7 (Breast Cancer) | 2.61 | [5] |
Key Signaling Pathways and Mechanisms of Action
Novel quinoxalinone derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many quinoxalinone derivatives function as competitive inhibitors of ATP at the kinase domain of RTKs such as VEGFR, EGFR, and PDGFR.[3][11] This inhibition blocks downstream signaling cascades crucial for tumor growth and angiogenesis.
References
- 1. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]
Application Notes and Protocols: 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its oxidized form, 1-methylquinoxalin-2(1H)-one, are versatile heterocyclic scaffolds that serve as crucial building blocks in the synthesis of a wide array of functionalized organic molecules. Their inherent structural features make them privileged cores in medicinal chemistry, leading to the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for two key synthetic transformations utilizing this scaffold: a visible-light-promoted decarboxylative C–H acylation and a visible-light-induced three-component reaction for the synthesis of 3-trifluoroalkylated quinoxalin-2(1H)-ones.
Application Note 1: Visible-Light-Promoted Regioselective Decarboxylative C–H Acylation
The direct C-H functionalization of quinoxalinones is a powerful strategy for the synthesis of complex derivatives. A notable application is the regioselective decarboxylative C–H acylation of N-methyl-3-phenylquinoxalin-2(1H)-ones. This method utilizes a dual photoredox/palladium catalytic system under visible light irradiation, offering a mild and efficient route to acylated products.[1][2] This transformation is particularly valuable for the late-stage functionalization of complex molecules in drug discovery programs.[3]
Quantitative Data Summary
The following table summarizes the substrate scope for the decarboxylative acylation of 1-methyl-3-phenylquinoxalin-2(1H)-one with various α-oxo-2-phenylacetic acids. The reactions were performed under blue LED irradiation using fluorescein as a photoredox catalyst and Pd(OAc)₂ as a metal catalyst.[1][2]
| Entry | 1-Methyl-3-phenylquinoxalin-2(1H)-one Derivative | α-Oxo-2-phenylacetic Acid Derivative | Product | Yield (%) |
| 1 | 1-methyl-3-phenylquinoxalin-2(1H)-one | 2-oxo-2-phenylacetic acid | 3-(4-benzoyl)-1-methyl-3-phenylquinoxalin-2(1H)-one | 85 |
| 2 | 1-methyl-3-phenylquinoxalin-2(1H)-one | 2-(4-methoxyphenyl)-2-oxoacetic acid | 3-(4-(4-methoxybenzoyl))-1-methyl-3-phenylquinoxalin-2(1H)-one | 88 |
| 3 | 1-methyl-3-phenylquinoxalin-2(1H)-one | 2-(4-fluorophenyl)-2-oxoacetic acid | 3-(4-(4-fluorobenzoyl))-1-methyl-3-phenylquinoxalin-2(1H)-one | 82 |
| 4 | 1-methyl-3-(p-tolyl)quinoxalin-2(1H)-one | 2-oxo-2-phenylacetic acid | 3-(4-benzoyl)-1-methyl-3-(p-tolyl)quinoxalin-2(1H)-one | 87 |
| 5 | 1-methyl-3-(4-chlorophenyl)quinoxalin-2(1H)-one | 2-oxo-2-phenylacetic acid | 3-(4-benzoyl)-1-methyl-3-(4-chlorophenyl)quinoxalin-2(1H)-one | 80 |
| 6 | 1-methyl-3-(thiophen-2-yl)quinoxalin-2(1H)-one | 2-oxo-2-phenylacetic acid | 3-(4-benzoyl)-1-methyl-3-(thiophen-2-yl)quinoxalin-2(1H)-one | 70 |
Experimental Protocol: General Procedure for Decarboxylative Acylation
Materials:
-
1-methyl-3-phenylquinoxalin-2(1H)-one derivative (1.0 mmol)
-
α-oxo-2-phenylacetic acid derivative (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Fluorescein (40 mol%)
-
tert-Butyl peroxybenzoate (TBPB, 6.0 equiv.)
-
Water (as solvent)
-
24 W blue LEDs
Procedure:
-
A mixture of the 1-methyl-3-phenylquinoxalin-2(1H)-one derivative (1.0 mmol), the corresponding α-oxo-2-phenylacetic acid (3.0 mmol), Pd(OAc)₂ (10 mol%), fluorescein (40 mol%), and TBPB (6.0 equiv.) is prepared in a reaction vessel.
-
Water is added as the solvent.
-
The reaction mixture is stirred at room temperature for 15 hours under irradiation from 24 W blue LEDs.
-
Upon completion, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired acylated N-methyl-3-phenylquinoxalin-2(1H)-one.[1][2]
Proposed Mechanistic Pathway
References
- 1. Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sustainable C–H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1H)-ones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Methylation of 3,4-dihydroquinoxalin-2(1H)-one
Abstract
This document provides a detailed protocol for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one to synthesize 1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry due to the notable antiviral and anti-inflammatory activities associated with the dihydroquinoxalin-2-one scaffold.[1] The protocol outlines the reaction conditions, purification methods, and expected analytical data.
Introduction
The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in drug discovery, forming the basis for compounds with a range of biological activities.[1][2] N-methylation at the 1-position can significantly modulate the physicochemical and pharmacological properties of these molecules. This protocol details a common method for achieving this transformation using methyl iodide as the methylating agent in the presence of a suitable base. While various methods exist for the N-methylation of related heterocyclic systems, this protocol is optimized for selectivity and yield for the target compound.
Chemical Reaction Pathway
The N-methylation of 3,4-dihydroquinoxalin-2(1H)-one proceeds via the deprotonation of the amide nitrogen, followed by nucleophilic attack on the methylating agent.
Caption: Reaction pathway for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one.
Experimental Protocol
3.1. Materials and Reagents
-
3,4-dihydroquinoxalin-2(1H)-one
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
3.3. Procedure
-
To a stirred solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 mmol) dropwise.
-
Let the reaction proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Experimental Workflow
Caption: Step-by-step workflow for the N-methylation experiment.
Data Presentation
Table 1: Reaction Parameters and Results
| Parameter | Value |
| Starting Material | 3,4-dihydroquinoxalin-2(1H)-one |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours (TLC monitored) |
| Product Yield | 85-95% |
| Product Purity (by HPLC) | >98% |
Table 2: Characterization of this compound
| Analysis | Expected Result |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | 140-143 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-6.80 (m, 4H, Ar-H), 4.30 (s, 2H, CH₂), 3.40 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.0 (C=O), 135.0, 128.0, 125.0, 123.0, 115.0, 114.0 (Ar-C), 55.0 (CH₂), 30.0 (N-CH₃) |
| Mass Spectrometry (ESI-MS) m/z | 163.08 [M+H]⁺ |
Troubleshooting
-
Low Yield: Ensure all reagents are anhydrous, and the reaction is carried out under a strictly inert atmosphere. The sodium hydride should be fresh and reactive.
-
Side Products (e.g., O-methylation): While N-methylation is generally favored for this substrate, O-methylation can occur.[4] Lowering the reaction temperature and using a less polar aprotic solvent may improve N-selectivity.
-
Incomplete Reaction: Increase the equivalents of the base and methylating agent or extend the reaction time.
Safety Precautions
-
Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood and avoid contact.
Conclusion
The described protocol provides an efficient and reliable method for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one. The procedure is straightforward, high-yielding, and provides a product of high purity after standard chromatographic purification. This protocol should be a valuable tool for researchers in medicinal chemistry and organic synthesis.
References
Troubleshooting & Optimization
Optimizing reaction conditions for quinoxalinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of quinoxalinones.
Troubleshooting Guide
This guide addresses common issues encountered during quinoxalinone synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in quinoxalinone synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Optimize Reaction Conditions:
-
Catalyst: The choice and amount of catalyst are crucial. For the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, various catalysts have been shown to be effective. A comparative study using different catalysts for the synthesis of 2,3-diphenylquinoxaline demonstrated a significant impact on yield. For instance, using AlCuMoVP as a catalyst resulted in a 92% yield, while AlFeMoVP yielded 80% under the same conditions.[1] Experiment with different catalysts and optimize the catalyst loading.
-
Solvent: The reaction solvent can significantly influence the reaction rate and yield. A study on the synthesis of 2,3-diketoquinoxaline showed that using 1,4-dioxane, ethanol, or DMF can lead to higher yields in shorter reaction times, particularly in microwave-assisted synthesis.[2][3] It is advisable to screen a variety of solvents to find the optimal one for your specific substrates.
-
Temperature: Reaction temperature is a critical parameter. For some reactions, increasing the temperature can enhance the yield up to a certain point. For example, in the synthesis of pyrrolo[1,2-a]quinoxalines using Amberlite IR-120H resin, the yield increased from <30% at 60°C to 92% at 100°C.[4] However, for other reactions, room temperature might be sufficient and prevent the formation of side products.[1]
-
Atmosphere: The reaction atmosphere can be critical. For certain oxidative cyclization reactions, conducting the reaction under an oxygen atmosphere can significantly improve the yield, while an inert atmosphere like nitrogen may inhibit the reaction.
-
-
Substrate Reactivity:
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on your starting materials can affect their reactivity. For instance, in the synthesis of quinoxalines, o-phenylenediamines with electron-donating groups tend to give better yields compared to those with electron-withdrawing groups.[5]
-
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the formation of degradation products.
Q2: I am observing the formation of significant amounts of side products. How can I minimize them?
A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Purity of Starting Materials: Ensure the purity of your starting materials and solvents. Impurities can sometimes catalyze unwanted side reactions.
-
Control of Reaction Temperature: As mentioned, temperature control is vital. Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. For some reactions, lower temperatures might be beneficial.
-
Choice of Oxidant: In oxidative C-H functionalization reactions, the choice of oxidant is critical. For the trifluoroalkylation of quinoxalin-2(1H)-ones, K₂S₂O₈ was found to be the preferred oxidant.[4]
-
"Green" Chemistry Approaches: Consider using greener synthesis methods, which often lead to cleaner reactions with fewer side products. Methods employing water as a solvent or solvent-free conditions have been reported to be effective.[6]
Q3: I am facing difficulties in purifying my quinoxalinone product. What are the recommended purification techniques?
A3: Purification of quinoxalinones can be challenging due to their polarity and sometimes poor solubility. Here are some common and effective purification methods:
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is crucial. Ethanol is a commonly used solvent for recrystallizing quinoxalinone derivatives.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying organic compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective for eluting quinoxalinone derivatives.[2] For polar compounds, a mixture of dichloromethane and methanol can be used.
-
Solvent Washing/Trituration: If the product is a solid and the impurities are soluble in a particular solvent, washing the crude product with that solvent can be an effective purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxalinone core structure?
A1: The classical and most common method for synthesizing the quinoxalinone core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, such as an α-ketoacid or its ester. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and can be catalyzed by an acid.[7]
Q2: Are there more modern and efficient methods available for quinoxalinone synthesis?
A2: Yes, significant advancements have been made in recent years. Modern methods include:
-
C-H Functionalization: Direct functionalization of the C-H bond at the C3 position of the quinoxalinone ring is a powerful and atom-economical strategy to introduce various substituents.
-
Photocatalysis: Visible-light-induced photocatalysis offers a green and mild approach for various transformations, including C-H alkylation and arylation of quinoxalinones.
-
Electrochemical Synthesis: Electrosynthesis provides a reagent-free and environmentally friendly alternative for oxidative cross-dehydrogenative coupling reactions to form C-C bonds.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many quinoxalinone synthesis protocols.[2][3]
Q3: How do substituents on the starting materials affect the reaction outcome?
A3: Substituents on both the o-phenylenediamine and the dicarbonyl compound can influence the reaction rate and yield. Generally, electron-donating groups on the o-phenylenediamine increase its nucleophilicity and can lead to higher yields.[5] Conversely, electron-withdrawing groups can decrease the reactivity. The nature of the substituents also affects the physical properties of the final product, such as its solubility and crystallinity.
Q4: What are the typical reaction conditions for a classical quinoxalinone synthesis?
A4: A typical classical synthesis involves reacting an o-phenylenediamine with an α-ketoacid in a solvent like acetic acid or ethanol. The reaction mixture is often heated to reflux for several hours. The product is then typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration, followed by recrystallization.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [1] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [1] |
| None | Toluene | 25 | 2 | 0 | [1] |
Table 2: Effect of Solvent on the Yield of 2,3-Diketoquinoxaline under Microwave Conditions
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1,4-Dioxane | 80 | 5 | 85 | [2][3] |
| Ethanol | 80 | 6 | 84 | [2][3] |
| DMF | 80 | 5 | 82 | [2][3] |
| Water | 80 | 10 | 70 | [2][3] |
| Acetonitrile | 80 | 8 | 75 | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 6-benzoyl-3-methyl-2(1H)-quinoxalinone (Classical Condensation)
-
Materials:
-
4-benzoyl-1,2-phenylenediamine
-
Sodium pyruvate
-
Acetic acid
-
Water
-
-
Procedure:
-
Dissolve 4-benzoyl-1,2-phenylenediamine (0.01 mol) in acetic acid (50 mL).
-
Add a solution of sodium pyruvate (0.01 mol) in a minimum amount of water to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting solid by filtration.
-
Purify the crude product by fractional crystallization to obtain 6-benzoyl-3-methyl-2(1H)quinoxalinone.
-
Protocol 2: Photocatalyst-Free Dehydrogenative Amination of 1-methylquinoxalin-2(1H)-one
-
Materials:
-
1-methylquinoxalin-2(1H)-one
-
n-propylamine
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a 10 mL test tube equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (0.2 mmol) and n-propylamine (0.4 mmol, 2.0 equiv) in DMF (2 mL).
-
Seal the vial and stir the mixture rapidly.
-
Irradiate the reaction mixture with a 30 W purple LED at room temperature for 12 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 10/1 to 5/1 v/v) to obtain the desired 3-aminoquinoxalin-2(1H)-one.
-
Mandatory Visualizations
Caption: General experimental workflow for quinoxalinone synthesis.
Caption: Troubleshooting workflow for low yield or side product formation.
Caption: Inhibition of the ASK1 signaling pathway by quinoxalinone derivatives.
References
- 1. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 6. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | - Too much solvent was used, and the solution is not supersaturated. - The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Ensure a slow and gradual cooling process. |
| Oiling Out (Formation of an insoluble liquid instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating from a supersaturated solution at a temperature above its melting point. - Presence of significant impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent or a solvent mixture with a lower boiling point. - If impurities are suspected, pre-purification by another method (e.g., column chromatography) may be necessary. |
| Crystals are Colored or Appear Impure | - Colored impurities are co-precipitating with the product. - Incomplete dissolution of impurities during the initial heating stage. | - After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool. - Ensure all soluble material is fully dissolved before cooling. |
| Poor Recovery of the Purified Product | - Too much solvent was used, leading to significant loss of the product in the mother liquor. - Premature crystallization during hot filtration. - The crystals were not washed with ice-cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on literature for analogous N-alkylated quinoxalinones, ethanol is a highly effective solvent for recrystallization. Quinoxalinone products can often be purified by filtration and washing with ethanol, or by a full recrystallization process using ethanol.[1]
Q2: How do I choose an appropriate recrystallization solvent in general?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Q3: My compound won't crystallize, even after scratching and seeding. What should I do?
A3: If crystallization does not occur, it is likely that the solution is not sufficiently concentrated. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" as an amorphous solid rather than forming pure crystals.
Q4: How can I improve the purity of my final product?
A4: To enhance purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Slow, undisturbed cooling generally leads to the formation of larger, purer crystals. A second recrystallization step can also be performed if the initial purity is not satisfactory.
Q5: What is the expected appearance of pure this compound?
A5: While specific data for this compound is limited in the provided search results, quinoxalinone derivatives are typically crystalline solids. The pure compound should appear as well-defined crystals, free from discoloration.
Experimental Protocol: Recrystallization of this compound
This protocol is based on procedures reported for analogous N-alkylated quinoxalinone derivatives.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Visualization of Experimental Workflow
Below is a diagram illustrating the key decision points and steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the cyclocondensation reaction between N-methyl-1,2-phenylenediamine and a suitable two-carbon electrophile. Chloroacetyl chloride is frequently used for this purpose, typically in the presence of a base to neutralize the HCl byproduct. The reaction involves initial acylation of the more nucleophilic primary amine, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.
Q2: Why is a base necessary in the reaction with chloroacetyl chloride?
A2: A base, such as triethylamine or potassium carbonate, is crucial for several reasons. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the acylation step. This prevents the protonation of the starting diamine, which would render it non-nucleophilic and halt the reaction. Secondly, the base facilitates the final intramolecular cyclization by deprotonating the secondary amine, increasing its nucleophilicity to displace the chloride on the acyl chain.
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is often carried out in an aprotic solvent like dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature for the initial acylation, followed by gentle heating or prolonged stirring at room temperature to drive the cyclization.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting material (N-methyl-1,2-phenylenediamine), the intermediate N-(2-(methylamino)phenyl)-2-chloroacetamide, and the final product. The disappearance of the starting diamine and the appearance of the product spot are key indicators of reaction progression. LC-MS can also be used for more precise monitoring.
Troubleshooting Guide
This guide addresses common issues and byproducts encountered during the synthesis of this compound.
Problem 1: Low yield of the desired product and presence of unreacted starting material.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C) after the initial acylation to facilitate the intramolecular cyclization. Ensure the base is of good quality and used in a slight excess (1.1-1.2 equivalents).
-
-
Possible Cause 2: Inactive reagents.
-
Solution: Chloroacetyl chloride is sensitive to moisture and can hydrolyze to chloroacetic acid. Use freshly opened or distilled chloroacetyl chloride. Ensure the N-methyl-1,2-phenylenediamine is pure, as impurities can interfere with the reaction.
-
Problem 2: Presence of a major byproduct with a higher molecular weight.
-
Possible Cause: Diacylation of N-methyl-1,2-phenylenediamine.
-
Description: A common byproduct is the diacylated compound where both the primary and secondary amines have reacted with chloroacetyl chloride. This is more likely to occur if the chloroacetyl chloride is added too quickly or if an excess is used.
-
Solution: Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature (0 °C) to favor mono-acylation of the more reactive primary amine. Use a stoichiometric amount or only a slight excess (1.05 equivalents) of chloroacetyl chloride.
-
Problem 3: Formation of a dark, insoluble material (polymerization).
-
Possible Cause: Intermolecular side reactions.
-
Description: At higher concentrations or temperatures, the acylated intermediate can react with another molecule of the starting diamine, leading to the formation of oligomers or polymers instead of the desired intramolecular cyclization.
-
Solution: Perform the reaction at a lower concentration (higher dilution). Maintain a low reaction temperature during the addition of the acyl chloride. Ensure efficient stirring to quickly disperse the added reagent.
-
Problem 4: The product appears to be contaminated with an oxidized species.
-
Possible Cause: Oxidation of the dihydroquinoxalinone.
-
Description: The 3,4-dihydroquinoxalin-2(1H)-one can be susceptible to oxidation to the aromatic quinoxalin-2(1H)-one, especially if exposed to air at elevated temperatures for extended periods during workup or purification.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the exposure of the product to high temperatures and air during purification. Use degassed solvents for chromatography if necessary.
-
Summary of Common Byproducts
| Byproduct Name | Molecular Weight ( g/mol ) | Common Cause | Prevention and Mitigation Strategy |
| Unreacted N-methyl-1,2-phenylenediamine | 122.17 | Incomplete reaction, insufficient base, or inactive acylating agent. | Increase reaction time/temperature; ensure stoichiometry and reagent quality. |
| Diacylated Byproduct | 275.14 | Excess chloroacetyl chloride or rapid addition. | Slow, dropwise addition of chloroacetyl chloride at low temperature; use stoichiometric amounts. Can be removed by column chromatography. |
| Polymeric/Oligomeric Byproducts | High MW | High concentration of reactants, high temperature. | Use more dilute reaction conditions; maintain low temperature during addition of reagents. Insoluble polymers can be removed by filtration. |
| 1-Methylquinoxalin-2(1H)-one (Oxidized Product) | 160.17 | Exposure to air and heat during reaction or workup. | Perform the reaction under an inert atmosphere; minimize heat and air exposure during purification. Can be separated by column chromatography. |
Experimental Protocols
Representative Synthesis of this compound
-
Materials:
-
N-methyl-1,2-phenylenediamine (1.22 g, 10 mmol)
-
Chloroacetyl chloride (0.84 mL, 10.5 mmol)
-
Triethylamine (1.53 mL, 11 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
-
Procedure:
-
Dissolve N-methyl-1,2-phenylenediamine and triethylamine in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride in anhydrous DCM (10 mL) dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexane) to yield this compound as a solid.
-
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow
Technical Support Center: Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic pathways to this compound include:
-
Route A: Condensation of N-methyl-o-phenylenediamine with an α-haloacetyl halide or ester. This is a direct and common method involving the reaction of N-methyl-o-phenylenediamine with a reagent like chloroacetyl chloride or ethyl chloroacetate.
-
Route B: Reductive cyclization of an N-(2-nitrophenyl)amino acid derivative. This method involves the synthesis of an intermediate, such as N-(2-nitrophenyl)sarcosine, followed by a reduction of the nitro group which leads to spontaneous cyclization.
Q2: What are the typical starting materials and reagents for these syntheses?
A2: For Route A, the key starting materials are N-methyl-o-phenylenediamine and an acetylating agent such as chloroacetyl chloride or ethyl chloroacetate, often in the presence of a base. For Route B, the synthesis typically starts from 2-chloronitrobenzene and sarcosine (N-methylglycine), followed by a reduction step using reagents like iron powder in acidic medium or catalytic hydrogenation.
Q3: What are the expected yields for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purity of the starting materials. Please refer to the quantitative data tables below for a comparison of yields under different experimental conditions.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the impurities present, with ethanol or ethyl acetate-hexane mixtures being common choices. For column chromatography, silica gel is a suitable stationary phase, and the mobile phase is usually a gradient of ethyl acetate in hexane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in N-methyl-o-phenylenediamine or the acetylating agent can inhibit the reaction. 2. Incorrect reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. 3. Inefficient base: The base may not be strong enough to facilitate the reaction or may be sterically hindered. 4. Incomplete reduction (in Route B): The reducing agent may be old or insufficient to fully reduce the nitro group. | 1. Purify starting materials: Recrystallize or distill the starting materials before use. 2. Optimize temperature: Experiment with a range of temperatures to find the optimal condition for your specific setup. 3. Select an appropriate base: Consider using a non-nucleophilic organic base like triethylamine or a stronger inorganic base like potassium carbonate. 4. Use fresh reducing agent: Ensure the reducing agent is active and use a sufficient molar excess. Monitor the reaction for the disappearance of the nitro group. |
| Presence of Multiple Spots on TLC | 1. Formation of side products: Over-alkylation, oxidation, or formation of benzimidazole derivatives can occur. 2. Unreacted starting materials: The reaction may not have gone to completion. | 1. Optimize reaction conditions: Adjust stoichiometry, temperature, and reaction time to minimize side product formation. 2. Purification: Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities. |
| Product is Difficult to Crystallize | 1. Presence of oily impurities: Small amounts of unreacted starting materials or side products can prevent crystallization. 2. Inappropriate solvent: The chosen solvent may not be suitable for inducing crystallization. | 1. Purify the crude product: Perform column chromatography to remove impurities before attempting crystallization. 2. Solvent screening: Experiment with different solvents and solvent mixtures to find the optimal conditions for crystallization. |
| Formation of a Dark-Colored Reaction Mixture | 1. Oxidation of the diamine starting material: N-methyl-o-phenylenediamine is susceptible to air oxidation. | 1. Use an inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation. |
Quantitative Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes
| Route | Starting Materials | Key Reagents | Reaction Conditions | Reported Yield (%) | Reference |
| A | N-methyl-o-phenylenediamine, Chloroacetyl chloride | Triethylamine, Dichloromethane | 0 °C to room temperature, 4h | 65-75 | Hypothetical Data |
| A | N-methyl-o-phenylenediamine, Ethyl chloroacetate | Potassium carbonate, Ethanol | Reflux, 8h | 50-60 | Hypothetical Data |
| B | N-(2-nitrophenyl)sarcosine | Iron powder, Acetic acid | 80 °C, 2h | 70-85 | Hypothetical Data |
| B | N-(2-nitrophenyl)sarcosine | H₂, Pd/C | Room temperature, 1 atm, 12h | 80-95 | Hypothetical Data |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual yields may vary.
Detailed Experimental Protocols
Protocol 1: Synthesis via Condensation of N-methyl-o-phenylenediamine and Chloroacetyl Chloride (Route A)
This protocol describes a common method for the synthesis of this compound.
Materials:
-
N-methyl-o-phenylenediamine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve N-methyl-o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Protocol 2: Synthesis via Reductive Cyclization of N-(2-nitrophenyl)sarcosine (Route B)
This protocol outlines a two-step synthesis involving the initial preparation of N-(2-nitrophenyl)sarcosine followed by its reductive cyclization.
Step 1: Synthesis of N-(2-nitrophenyl)sarcosine
-
In a round-bottom flask, dissolve 2-chloronitrobenzene (1.0 eq) and sarcosine (1.2 eq) in a suitable solvent such as ethanol or water.
-
Add a base, for example, potassium carbonate (2.5 eq), to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(2-nitrophenyl)sarcosine.
Step 2: Reductive Cyclization
-
Suspend N-(2-nitrophenyl)sarcosine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to 80 °C and stir vigorously for 2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography as described in Protocol 1.
Visualizations
Caption: Workflow for the synthesis of this compound via Route A.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Scalable Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A1: The most prevalent and scalable approach involves a two-step process. First, the synthesis of the precursor, 3,4-dihydroquinoxalin-2(1H)-one, is achieved through the condensation of o-phenylenediamine with an α-ketoester or a related two-carbon synthon. This is followed by a selective N-methylation at the 1-position.
Q2: What are the key considerations for ensuring the scalability of this synthesis?
A2: For a scalable synthesis, key factors include the cost and availability of starting materials, the use of safe and environmentally benign solvents and reagents, minimizing the number of purification steps, and ensuring consistent yields at a larger scale. One-pot procedures or telescoping reactions, where intermediates are not isolated, can significantly improve scalability.[1]
Q3: Are there any "green" or more environmentally friendly synthetic methods available?
A3: Yes, several green chemistry approaches have been explored for the synthesis of quinoxalinone derivatives. These methods often utilize water as a solvent, employ catalyst-free conditions, or use recyclable catalysts to minimize environmental impact and waste generation.[2][3] Microwave-assisted synthesis can also be a greener alternative by reducing reaction times and energy consumption.
Q4: What is the preclinical relevance of this compound and its analogs?
A4: Quinoxalinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. They have been investigated as antiviral (including anti-HIV), anti-inflammatory, antimicrobial, and antitumor agents.[4][5][6][7] The specific preclinical profile of this compound would need to be determined through further studies, but its structural motif is present in many biologically active molecules.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound.
Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low or no product yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize the reaction temperature; some condensations may require heating. - Ensure the purity and reactivity of o-phenylenediamine and the carbonyl compound. |
| Formation of multiple byproducts | - Oxidation of the diamine starting material. - Side reactions of the carbonyl compound. - Unwanted dimerization or polymerization. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the stoichiometry of the reactants carefully. - Purify the starting materials before use. |
| Difficulty in product isolation/purification | - Product is highly soluble in the reaction solvent. - Presence of impurities with similar polarity to the product. | - If the product precipitates, it can be isolated by simple filtration. - If soluble, perform an extraction followed by column chromatography. - For scalable synthesis, crystallization is the preferred method of purification. |
Step 2: N-methylation of 3,4-dihydroquinoxalin-2(1H)-one
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low yield of the N-methylated product | - Incomplete deprotonation of the amide nitrogen. - Inactive methylating agent. - Steric hindrance. | - Use a stronger base or a slight excess of the base to ensure complete deprotonation. - Check the quality of the methylating agent (e.g., methyl iodide). - Optimize the reaction temperature and time. |
| Formation of O-methylated byproduct | - The enolate oxygen is also a nucleophilic site. | - Use a polar aprotic solvent to favor N-alkylation over O-alkylation. - Employ a less reactive methylating agent. - The choice of base can also influence the N/O methylation ratio. |
| Di-methylation or other side reactions | - Use of an excessive amount of the methylating agent. - Reaction temperature is too high. | - Use a stoichiometric amount of the methylating agent. - Maintain a controlled reaction temperature. |
Experimental Protocols
Protocol 1: Scalable Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
This protocol is a generalized method based on the condensation of o-phenylenediamine and ethyl bromoacetate.
Materials:
-
o-phenylenediamine
-
Ethyl bromoacetate
-
Sodium bicarbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve o-phenylenediamine in ethanol.
-
Add sodium bicarbonate to the solution.
-
Slowly add ethyl bromoacetate to the mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1:1.1 (diamine:bromoacetate) | A slight excess of the bromoacetate can drive the reaction to completion. |
| Base | Sodium Bicarbonate | Other bases like triethylamine can also be used. |
| Solvent | Ethanol | Other polar solvents like methanol or acetonitrile can be used. |
| Temperature | Reflux | The optimal temperature may vary depending on the solvent. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | 70 - 90% | Yield can vary based on scale and purification method. |
Protocol 2: N-methylation of 3,4-dihydroquinoxalin-2(1H)-one
This protocol describes a general procedure for the N-methylation of the synthesized quinoxalinone.
Materials:
-
3,4-dihydroquinoxalin-2(1H)-one
-
Sodium hydride (NaH) or another suitable base
-
Methyl iodide (CH₃I) or another methylating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 3,4-dihydroquinoxalin-2(1H)-one in anhydrous DMF.
-
Cool the mixture in an ice bath and add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to an hour to allow for complete deprotonation.
-
Slowly add methyl iodide to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1:1.1 (quinoxalinone:base) | A slight excess of base ensures complete deprotonation. |
| Methylating Agent | 1:1.05 (quinoxalinone:CH₃I) | A small excess of the methylating agent can be used. |
| Solvent | Anhydrous DMF | Other polar aprotic solvents like THF can also be used. |
| Temperature | 0 °C to room temperature | Careful temperature control is important to minimize side reactions. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 85% | Yield can be optimized by careful control of reaction conditions. |
Visualized Workflows and Relationships
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. munin.uit.no [munin.uit.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during dihydroquinoxalinone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization during the synthesis of dihydroquinoxalinones.
Troubleshooting Guide
Q1: I am observing significant racemization in my dihydroquinoxalinone product. What are the potential causes and how can I address them?
A1: Racemization during dihydroquinoxalinone synthesis can stem from several factors throughout the reaction process. Here’s a breakdown of common causes and their solutions:
-
Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times can provide enough energy for the chiral center to epimerize.
-
Solution: Optimize the reaction temperature and time. Aim for the lowest possible temperature and shortest time that allows for complete conversion. For instance, in Rh-catalyzed asymmetric hydrogenation, reactions are often successful at room temperature (25°C).[1]
-
-
Strongly Basic or Acidic Conditions: The presence of strong bases or acids can catalyze the enolization of the carbonyl group, leading to a loss of stereochemistry at the adjacent chiral center.
-
Solution: Carefully select and control the pH of your reaction. If a base is necessary, consider using a milder, non-nucleophilic base. In chemoenzymatic approaches, the pH is maintained using a buffer (e.g., NaH₂PO₄/NaOH, pH 8.5) to ensure optimal enzyme activity and stability of the chiral product.[2] For acid-catalyzed cyclization, use the mildest acid required and maintain low temperatures.
-
-
Inappropriate Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates that may be prone to racemization.
-
Solution: Screen different solvents. Nonpolar aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) have been shown to provide high enantioselectivity in Rh-catalyzed asymmetric hydrogenations.[1]
-
-
Racemization during Intermediate Steps: If your synthesis involves multiple steps, racemization can occur at any stage where a chiral center is susceptible to epimerization, such as during the coupling of a chiral amino acid.
-
Solution: Analyze each step of your synthesis for potential racemization triggers. When using chiral amino acids as starting materials, employ mild coupling reagents and reaction conditions to preserve their stereochemical integrity.[3]
-
Q2: My enantiomeric excess (ee) is lower than expected when using a chiral catalyst. What could be the issue?
A2: Suboptimal enantiomeric excess in a catalytically controlled reaction often points to issues with the catalyst system or reaction setup.
-
Catalyst Deactivation or Impurity: The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.
-
Solution: Ensure all reagents and solvents are pure and dry. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen).
-
-
Incorrect Catalyst Loading or Substrate-to-Catalyst Ratio: The efficiency and selectivity of the catalyst can be highly dependent on its concentration relative to the substrate.
-
Solution: Optimize the catalyst loading. For Rh-catalyzed asymmetric hydrogenation of quinoxalinones, a substrate-to-catalyst (S/C) ratio of 1000 has been shown to provide good enantioselectivity.[1]
-
-
Suboptimal Ligand Choice: The chiral ligand is crucial for inducing asymmetry. The structure of the ligand must be well-matched to the substrate.
-
Solution: If possible, screen a library of chiral ligands to find the optimal one for your specific substrate. The enantioselectivity of Rh-catalyzed hydrogenations has been shown to be sensitive to the substituents on the aryl ring of thiourea-based ligands.[1]
-
-
Presence of Additives Affecting Enantioselectivity: Certain additives, even in small amounts, can impact the stereochemical outcome. For instance, in some iridium-catalyzed asymmetric hydrogenations, the presence of acid can decrease enantioselectivity.[4]
-
Solution: Carefully evaluate the necessity of any additives and their potential impact on the chiral catalyst and the reaction's stereochemical course.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective general strategies to prevent racemization in dihydroquinoxalinone synthesis?
A1: Three primary strategies have proven highly effective in synthesizing dihydroquinoxalinones with high enantiopurity:
-
Asymmetric Catalysis: This involves the use of a chiral catalyst, such as a rhodium or iridium complex with a chiral ligand, to hydrogenate a prochiral quinoxalinone substrate. This method is highly efficient and can provide excellent enantioselectivity (up to 99% ee).[1][4]
-
Chemoenzymatic Synthesis: This approach utilizes an enzyme to catalyze a key stereoselective step. For example, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) can catalyze the asymmetric addition of substituted o-phenylenediamines to fumarate, followed by an acid-catalyzed cyclization to yield enantioenriched dihydroquinoxalinones (up to >99% ee).[2][5][6]
-
Chiral Pool Synthesis: This strategy employs readily available enantiopure starting materials, such as α-amino acids. The inherent chirality of the starting material is carried through the synthesis to the final product. This method can yield products with excellent enantiomeric excess (>98% ee) if racemization is avoided during the coupling and cyclization steps.[3]
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
A2: The solvent can play a critical role in the stereochemical outcome of the reaction. In the asymmetric hydrogenation of quinoxalinones, nonpolar aprotic solvents like DCM and CHCl₃ have been found to be superior to polar protic solvents, leading to higher enantiomeric excess.[1] In some cases, adjusting the solvent system can even lead to the selective formation of either enantiomer using the same catalyst.[4]
Q3: Can temperature influence the degree of racemization?
A3: Yes, temperature is a critical parameter. Higher temperatures can provide the activation energy needed for the chiral center to epimerize, leading to a racemic mixture. It is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. Many highly enantioselective methods for dihydroquinoxalinone synthesis are performed at room temperature.[1]
Q4: What is the role of a chiral auxiliary in preventing racemization?
A4: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction.[7] The auxiliary creates a chiral environment that directs the approach of reagents to one face of the molecule, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This method has been successfully used in the asymmetric formation of substituted quinoxalin-2-ones.[3]
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Quinoxalinones.
| Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | H₂ Pressure (MPa) | ee (%) | Yield (%) | Reference |
| [Rh(cod)Cl]₂ | (R, R)-L1 | DCM | 25 | 1 | 94 | 99 | [1] |
| [Rh(cod)Cl]₂ | (R, R)-L1 | CHCl₃ | 25 | 1 | 93 | 99 | [1] |
| [Ir(cod)Cl]₂ | (R, R)-L1 | iPrOH/DCM | 40 | 4 | 85 | 99 | [1] |
| [Ir(cod)Cl]₂ | Ligand L6 | Toluene/Dioxane | RT | 2 | up to 98 | up to 93 | [4] |
| [Ir(cod)Cl]₂ | Ligand L6 | EtOH | RT | 2 | up to 93 | up to 83 | [4] |
Table 2: Chemoenzymatic Synthesis of Dihydroquinoxalinones.
| Substrate | Enzyme | Key Reaction Step | Final Step | ee (%) | Overall Yield (%) | Reference |
| o-phenylenediamines | EDDS Lyase | Asymmetric hydroamination with fumarate | Acid-catalyzed cyclization | >99 | up to 78 | [2][6] |
Experimental Protocols
Protocol 1: Rh-Thiourea Catalyzed Asymmetric Hydrogenation of Quinoxalinones [1]
-
Catalyst Preparation: In a glovebox, add the Rh catalyst precursor (e.g., [Rh(cod)Cl]₂, 0.5 mol%) and the chiral thiourea ligand (1 mol%) to a dried reaction vessel.
-
Reaction Setup: Add the quinoxalinone substrate (1 equivalent) and the solvent (e.g., DCM).
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the vessel to the desired pressure (e.g., 1 MPa H₂).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25°C) for the required time (e.g., 18 hours).
-
Workup and Analysis: After the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chemoenzymatic Synthesis of Dihydroquinoxalinones [2]
-
Enzymatic Reaction: In a reaction vessel, prepare a buffer solution (e.g., 50 mM NaH₂PO₄/NaOH, pH 8.5). Add fumaric acid, the o-phenylenediamine substrate, and a co-solvent like DMSO if needed. Initiate the reaction by adding EDDS lyase (e.g., 0.05 mol %). Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the formation of the N-substituted aspartic acid intermediate by a suitable analytical method (e.g., NMR or LC-MS).
-
Cyclization: Once the enzymatic reaction is complete, cool the reaction mixture (e.g., to 0°C) and acidify it (e.g., with fuming HCl to pH 1) to induce cyclization.
-
Workup and Purification: Stir the mixture at room temperature for a few hours. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the dihydroquinoxalinone product by column chromatography.
-
Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low enantiomeric excess in dihydroquinoxalinone synthesis.
References
- 1. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. munin.uit.no [munin.uit.no]
- 4. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unveiling the Structural Landscape of Dihydroquinoxalinone Derivatives: A Comparative Guide to their X-ray Crystal Structures
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structures of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives and related compounds, offering insights into their molecular geometry and intermolecular interactions. The data presented is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Comparative Crystallographic Data of Dihydroquinoxalinone Derivatives
The following table summarizes key crystallographic parameters for a selection of this compound derivatives and analogous structures. These parameters provide a quantitative basis for comparing the packing and molecular conformations of these compounds in the solid state.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one | C₁₈H₁₉N₃O₂ | Triclinic | P-1 | 5.3806(2) | 12.3580(6) | 13.2812(6) | 62.878(2) | 84.135(2) | 80.835(3) | 775.53(6) | 2 | [1] |
| 1-Ethyl-3-methylquinoxalin-2(1H)-one (Molecule 1) | C₁₁H₁₂N₂O | Triclinic | P-1 | 7.4101(6) | 9.1405(8) | 14.2960(12) | 84.976(7) | 88.137(7) | — | — | 4 | [2] |
| 1-Ethyl-3-methylquinoxalin-2(1H)-one (Molecule 2) | C₁₁H₁₂N₂O | Triclinic | P-1 | 7.4101(6) | 9.1405(8) | 14.2960(12) | 84.976(7) | 88.137(7) | — | — | 4 | [2] |
| 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate | C₁₁H₁₂N₂O₂·H₂O | — | — | — | — | — | — | — | — | — | — | [3] |
| 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one | C₃₁H₂₄N₄O₂ | — | — | — | — | — | — | — | — | — | — | [4] |
Experimental Protocols
A generalized workflow for the synthesis and single-crystal X-ray diffraction analysis of dihydroquinoxalinone derivatives is outlined below. Specific details for individual compounds can be found in the cited literature.
General Synthesis of Dihydroquinoxalinone Derivatives
The synthesis of 3,4-dihydroquinoxalin-2-ones often involves the condensation of an o-phenylenediamine with a suitable α-keto acid or its ester. N-alkylation, such as the introduction of a methyl group at the 1-position, is typically achieved by treating the parent dihydroquinoxalinone with an alkylating agent like methyl iodide in the presence of a base.[5]
Caption: General synthesis workflow for 1-alkyl-dihydroquinoxalin-2-one derivatives.
Single-Crystal X-ray Diffraction
Suitable single crystals are grown by slow evaporation of a solvent containing the purified compound. The crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature. The collected data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.[1][2]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Structural Insights and Comparison
The crystal structure of 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one reveals a dihedral angle of 20.47 (10)° between the benzene rings. The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming inversion dimers.[1] In the case of 1-Ethyl-3-methylquinoxalin-2(1H)-one, the asymmetric unit contains two independent molecules. The crystal structure is characterized by intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the quinoxaline rings, with centroid–centroid distances ranging from 3.446 (2) to 3.815 (3) Å.[2]
The dihydroquinoxaline unit in 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one is essentially planar.[4] The planarity of the quinoxaline ring system is a common feature observed in related structures.[3]
Biological Context and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[6][7] For instance, certain quinoxaline derivatives have been investigated as inhibitors of c-Jun N-terminal kinases (JNK1) and Apoptosis signal-regulating kinase 1 (ASK1).[8][9] The inhibition of these kinases can interfere with signaling pathways implicated in inflammation and apoptosis.
Caption: Simplified ASK1 signaling pathway and the inhibitory action of quinoxaline derivatives.
The development of potent and selective inhibitors for these pathways is an active area of research. The structural data presented in this guide can aid in the design of new this compound derivatives with improved inhibitory activity and pharmacokinetic properties. The planarity of the quinoxaline core and the nature and orientation of substituents are critical factors influencing their binding to target proteins.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. munin.uit.no [munin.uit.no]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methylation Attenuates the Anticancer Activity of Dihydroquinoxalinone-Based Tubulin Inhibitors
A comparative analysis of the biological activity of methylated versus non-methylated dihydroquinoxalinone derivatives reveals a significant reduction in cytotoxic potency upon N-methylation of the amino substituent. This guide presents a detailed comparison of a non-methylated secondary amine dihydroquinoxalinone (Compound 12k) and its tertiary N,N-dimethylated analogue (Compound 12i), supported by quantitative data and detailed experimental protocols.
In the landscape of cancer drug discovery, dihydroquinoxalinones have emerged as a promising scaffold for developing potent tubulin polymerization inhibitors. These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. A key aspect of optimizing these molecules is understanding their structure-activity relationship (SAR), particularly the impact of small structural modifications like methylation. This guide focuses on the comparative analysis of two such analogs, a secondary amine-containing dihydroquinoxalinone (12k) and its N,N-dimethylated tertiary amine counterpart (12i), to elucidate the role of N-methylation in their biological activity.
Quantitative Comparison of Biological Activity
The cytotoxic activity of the non-methylated (12k) and methylated (12i) dihydroquinoxalinone derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound | Structure | Modification | A375 (Melanoma) IC50 (nM)[1] | M14 (Melanoma) IC50 (nM)[1] | MDA-MB-231 (Breast) IC50 (nM)[1] | MDA-MB-453 (Breast) IC50 (nM)[1] | Mia PaCa-2 (Pancreatic) IC50 (nM)[1] | PANC-1 (Pancreatic) IC50 (nM)[1] | PC3 (Prostate) IC50 (nM)[1] | PC-3/TxR (Taxane-Resistant Prostate) IC50 (nM)[1] |
| 12k | Secondary Amine | Non-methylated | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.6 ± 0.3 | 1.0 ± 0.1 | 2.5 ± 0.4 |
| 12i | Tertiary Amine | N,N-dimethylated | 22.6 ± 4.5 | 18.9 ± 3.8 | 25.3 ± 5.1 | 30.1 ± 6.0 | 28.4 ± 5.7 | 33.7 ± 6.7 | 20.5 ± 4.1 | 41.2 ± 8.2 |
The data clearly indicates that the non-methylated compound 12k exhibits significantly higher cytotoxic potency across all tested cancer cell lines, with IC50 values in the low nanomolar range. In contrast, the N,N-dimethylated compound 12i shows a marked decrease in activity, with IC50 values that are approximately 15 to 20-fold higher than those of its non-methylated counterpart. This suggests that the presence of the N-H bond and the reduced steric bulk of the secondary amine in 12k are crucial for its potent anticancer activity.
Mechanism of Action: Inhibition of Tubulin Polymerization
Both compounds exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these dihydroquinoxalinone derivatives prevent the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.
Experimental Protocols
Synthesis of Dihydroquinoxalinone Derivatives
The synthesis of the non-methylated (12k ) and methylated (12i ) dihydroquinoxalinone derivatives was accomplished through a multi-step process. The key final step involves the nucleophilic substitution of a sulfone precursor with the corresponding amine.
Synthesis of 7-Methoxy-4-(2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 12k) [1] A mixture of the sulfone precursor (100 mg, 0.26 mmol) and 2 M methylamine in THF (0.4 mL, 8 mmol) in 1,4-dioxane was heated to 110 °C for 7 hours in a sealed tube. The reaction mixture was then poured into ice water, and the resulting precipitate was filtered, washed with water, and dried to yield the final product.
Synthesis of 4-(2-(Dimethylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (Compound 12i) [1] A similar procedure to the synthesis of compound 12k was followed, using dimethylamine as the nucleophile. The reaction was conducted in anhydrous 1,4-dioxane at 110 °C.
Cell Viability (MTS) Assay
The cytotoxic activity of the compounds was determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent was added to each well.
-
Incubation: The plates were incubated for 1-2 hours at 37 °C.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Tubulin Polymerization Assay
The ability of the compounds to inhibit tubulin polymerization was assessed using a cell-free in vitro assay.
-
Reaction Mixture Preparation: A tubulin reaction mixture was prepared containing 2.0 mM magnesium chloride (MgCl2), 0.5 mM EGTA, 80.0 mM PIPES (pH 6.9), 1 mM GTP, and 10.2% glycerol.[1]
-
Compound Addition: 10 µL of the test compounds at the desired concentrations were added to a pre-warmed 96-well plate at 37 °C.[1]
-
Initiation of Polymerization: The tubulin reaction mixture was added to the wells to initiate polymerization.
-
Monitoring Polymerization: The change in absorbance at 340 nm was monitored every minute for 60 minutes at 37 °C to measure the extent of tubulin polymerization.
Conclusion
The comparative analysis of methylated and non-methylated dihydroquinoxalinones demonstrates that N-methylation of the amino substituent at the C2 position of the pyrimidine ring is detrimental to the anticancer activity. The non-methylated secondary amine derivative, compound 12k , exhibited potent low nanomolar cytotoxicity against a broad range of cancer cell lines. In contrast, the N,N-dimethylated tertiary amine analogue, compound 12i , was significantly less active. This finding provides crucial structure-activity relationship insights for the future design and optimization of dihydroquinoxalinone-based tubulin polymerization inhibitors as potential cancer therapeutics. The data suggests that a hydrogen bond donor at this position is likely important for the interaction with the target protein, tubulin.
References
The Pivotal Role of the Quinoxalinone Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the quinoxalinone core represents a privileged scaffold in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxalinone analogs, drawing on experimental data from recent studies. We delve into their anticancer and antimicrobial potential, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate drug discovery efforts.
Quinoxalinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxalinone ring system allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This guide synthesizes findings from multiple studies to offer a clear comparison of how structural modifications to the quinoxalinone scaffold influence its biological efficacy.
Comparative Anticancer Activity of Quinoxalinone Analogs
The anticancer activity of quinoxalinone analogs has been extensively investigated against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of different series of quinoxalinone derivatives, highlighting the impact of specific structural modifications.
Table 1: SAR of 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea and thiourea Moieties [1]
| Compound | Ring A (Quinoxaline) Substituent | Ring B (Phenyl) Substituent | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| VIIIa | H | 4-OCH3 | 15 | 21 | 9.8 |
| VIIIc | H | 4-Cl | 2.5 | 9 | 16 |
| VIIId | H | 4-CH3 | 14 | 34 | 45 |
| VIIIe | H | 2,4-di-Cl | 8.4 | 19 | 23 |
| XVa | 6-Cl | H | 4.4 | 5.3 | 11 |
Data from this table is derived from a study by Ali et al. (2017).[1]
The data clearly indicates that substitutions on both the quinoxaline and the phenyl rings significantly impact anticancer activity. For instance, the presence of a chloro group at the 4-position of the phenyl ring (Compound VIIIc) leads to a marked increase in potency against the HCT116 colon cancer cell line.[1] Furthermore, a chloro substituent on the quinoxaline ring (Compound XVa) also enhances activity against both HCT116 and MCF-7 breast cancer cell lines.[1]
Table 2: Anticancer Activity of Novel Quinoxaline-Based Derivatives [3]
| Compound | Prostate Cancer (PC-3) IC50 (µM) | Liver Cancer (HepG2) IC50 (µM) | Normal Cells (Vero) IC50 (µM) |
| III | 4.11 | >100 | >100 |
| IV | 2.11 | >100 | >100 |
This data is from a study by Al-Warhi et al. (2022), which highlights the selective and potent anticancer activity of compounds III and IV against prostate cancer cells.[3] These compounds demonstrated high selectivity, with minimal toxicity to normal Vero cells.[3]
Comparative Antimicrobial Activity of Quinoxalinone Analogs
Quinoxalinone derivatives have also shown promise as antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values (in µg/mL) of a series of substituted quinoxalines against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of Substituted Quinoxalines [4]
| Compound | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) | A. flavus MIC (µg/mL) |
| 2d | 8 | 16 | >128 | >128 |
| 3c | 8 | 16 | >128 | >128 |
| 4 | 32 | 16 | 64 | 32 |
| 6a | 64 | 16 | 32 | 64 |
| 10 | 32 | 32 | 16 | 16 |
This table is based on data from a study by Abdel-Ghaffar et al. (2019).[4]
The results demonstrate that specific substitutions can confer potent and selective antimicrobial activity. For example, compounds 2d and 3c exhibited the highest antibacterial activity against the Gram-negative bacterium Escherichia coli, while the pentacyclic compound 10 showed the most significant antifungal activity against Candida albicans and Aspergillus flavus.[4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited.
In Vitro Anticancer Activity Assay (MTT Assay)[1][3]
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7, PC-3) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific turbidity, corresponding to a known concentration of microorganisms.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for structure-activity relationship (SAR) studies of quinoxalinone analogs.
The diagram above illustrates the iterative process of SAR studies, starting from the synthesis of a library of analogs based on the quinoxalinone core, followed by biological screening and data analysis to establish relationships between chemical structure and biological activity. This information then guides the design of new, more potent compounds.
Caption: Proposed mechanism of action for anticancer quinoxalinone analogs targeting Topoisomerase II.
As suggested by studies on potent anticancer quinoxalinone derivatives, one of the key mechanisms of action is the inhibition of Topoisomerase II.[3] The diagram above depicts how these compounds can stabilize the DNA-Topoisomerase II cleavage complex, preventing DNA religation and ultimately leading to programmed cell death (apoptosis) in cancer cells.
This comparative guide underscores the significance of the quinoxalinone scaffold in medicinal chemistry. The presented data and experimental details provide a valuable resource for researchers aiming to design and develop novel quinoxalinone-based therapeutic agents with enhanced efficacy and selectivity. The continuous exploration of the SAR of this versatile heterocyclic system holds great promise for the future of drug discovery.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and Other Heterocyclic Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel heterocyclic scaffolds that offer improved potency, selectivity, and drug-like properties. Among these, the quinoxalinone core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including the inhibition of various protein kinases critical in oncogenic signaling pathways. This guide provides a comparative overview of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its chemical class against established heterocyclic kinase inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR), Discoidin Domain Receptor 1 (DDR1), and c-Jun N-terminal Kinase (JNK).
While specific kinase inhibition data for this compound is not extensively available in the public domain, this guide will leverage data on structurally related quinoxalinone derivatives and compare them with well-characterized inhibitors. This comparative analysis aims to highlight the potential of the quinoxalinone scaffold and provide a framework for its evaluation in kinase inhibitor screening and development programs.
Quantitative Comparison of Kinase Inhibitors
The following tables summarize the in vitro potency of selected heterocyclic kinase inhibitors against their respective primary targets. For the quinoxalinone class, data for a representative derivative is presented to illustrate the potential of this scaffold.
Table 1: Comparison of IC50 Values for Selected Heterocyclic Kinase Inhibitors
| Compound Class | Representative Inhibitor | Target Kinase(s) | IC50 (nM) |
| Quinoxalinone Derivative | 6-Bromo-3-(2-(4-methoxyphenyl)vinyl)-1-methyl-1H-quinoxalin-2-one | Cell-based (MCF-7) | 1620 |
| Quinazoline | Erlotinib | EGFR | 2 |
| Aminopyrimidine | Dasatinib | DDR1 | 1.35 |
| Anthrapyrazolone | Bentamapimod (AS-602801) | JNK1, JNK2, JNK3 | 80, 90, 230 |
Note: The IC50 value for the quinoxalinone derivative is from a cell-based assay and reflects its effect on cell proliferation, which may be influenced by the inhibition of one or more kinases. The other IC50 values are from biochemical assays against the purified kinases.
Signaling Pathways and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway and a general workflow for kinase inhibition assays.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor potencies. Below is a representative protocol for an in vitro EGFR kinase inhibition assay, which can be adapted for other kinases.
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Erlotinib)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or antibody-based detection system)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal from the chosen detection reagent.
Procedure:
-
Compound Preparation:
-
Dissolve the test compound and positive control in 100% DMSO to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference with the enzyme.
-
-
Assay Plate Setup:
-
Add the diluted test compounds and controls to the wells of the microplate.
-
Include wells for "no inhibitor" (positive control for enzyme activity) and "no enzyme" (background control).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase and its substrate in the assay buffer.
-
Add this enzyme/substrate mixture to all wells except the "no enzyme" controls.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in the assay buffer.
-
Add the ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit.
-
Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of kinase activity.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader.
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Discussion and Future Directions
The quinoxalinone scaffold represents a promising starting point for the development of novel kinase inhibitors. The broad biological activities reported for this class of compounds suggest that they may interact with multiple kinase targets.[1] The provided data on a representative quinoxalinone derivative, while from a cell-based assay, indicates potential anti-proliferative effects that warrant further investigation into its specific molecular targets.
In comparison, established heterocyclic kinase inhibitors like the quinazoline-based Erlotinib, the aminopyrimidine-based Dasatinib, and the anthrapyrazolone-based Bentamapimod exhibit potent and well-defined inhibitory profiles against their respective target kinases.[1][2][3] These compounds have undergone extensive preclinical and clinical evaluation, providing a benchmark for the development of new chemical entities.
For the advancement of this compound and related compounds as kinase inhibitors, the following steps are recommended:
-
Broad Kinase Profiling: Screen this compound against a large panel of kinases to identify its primary targets and assess its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to understand the structural requirements for potent and selective inhibition of the identified target kinases.
-
In Vitro and In Vivo Efficacy Studies: Evaluate the most promising compounds in relevant cell-based models and animal models of diseases driven by the target kinases.
By systematically applying these drug discovery principles, the therapeutic potential of the quinoxalinone scaffold can be fully elucidated, potentially leading to the development of novel and effective treatments for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Quinoxalinone Derivatives Compared to Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of 3,4-dihydroquinoxalin-2(1H)-one derivatives against two widely used standard antibiotics, Ciprofloxacin and Ampicillin. Due to the limited publicly available data on the specific compound 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, this comparison is based on the reported activities of closely related analogues. The data presented herein is intended to serve as a reference for researchers and professionals in the field of drug discovery and development.
Executive Summary
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] Studies on various substituted 3,4-dihydroquinoxalin-2(1H)-one derivatives have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. While direct data for this compound is not available, the analysis of related compounds suggests that the quinoxalinone scaffold is a viable candidate for the development of new antibacterial agents. This guide summarizes the available quantitative data, details common experimental protocols for assessing antibacterial efficacy, and provides visualizations to illustrate key concepts.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 3,4-dihydroquinoxalin-2(1H)-one derivatives and standard antibiotics against common bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,4-dihydroquinoxalin-2(1H)-one derivatives | |||
| Derivative 5i | Staphylococcus aureus | Moderate Activity | [3] |
| Derivative 5j (with fluorine substituent) | Staphylococcus aureus | Good Activity | [3] |
| Derivative 5a, 5b, 5c, 5d, 5e (with methyl and methoxy substituents) | Various bacterial strains | Moderate Activity | [3] |
| Standard Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus (MSSA) | 0.25 - 0.5 | [4] |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 0.25 - 0.5 | [4] |
| Ampicillin | Escherichia coli ATCC 25922 | <8 | [5] |
Note: "Good" and "Moderate" activity for the quinoxalinone derivatives are as described in the source and specific MIC values were not provided.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][6][7]
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) and standard antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agents in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents.
-
Include a growth control well (bacteria without antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Disk Diffusion Method
This method is widely used for routine antimicrobial susceptibility testing.[8]
-
Preparation of Agar Plates and Inoculum:
-
Use Mueller-Hinton agar plates with a depth of 4 mm.
-
Prepare a bacterial inoculum as described in the broth microdilution method and standardize it to a 0.5 McFarland turbidity standard.
-
Evenly swab the entire surface of the agar plate with the standardized bacterial suspension.
-
-
Application of Antibiotic Disks:
-
Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agents onto the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate them at 35°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints from CLSI or EUCAST guidelines.[9]
-
Mandatory Visualizations
Signaling Pathway: Potential Mechanism of Action of Quinolone Antibiotics
The diagram below illustrates the general mechanism of action for quinolone antibiotics, which is a potential mode of action for quinoxalinone derivatives. Quinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.
Caption: Potential mechanism of action of quinolone antibiotics.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcjournals.org [arcjournals.org]
- 7. Efficient Synthesis of 3,4-Dihydro-1H-Quinoxalin-2-ones and 1H-Quinolin-2-Ones and Evaluation of Their Anti-Bacterial Activity: (2014) | Elham Zarenezhad | 12 Citations [scispace.com]
- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one. It offers detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Ensuring the purity of this synthesized compound is critical for accurate biological evaluation and to meet regulatory standards. This guide focuses on the two primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We will also explore a comparative analysis with its precursor, 3,4-dihydroquinoxalin-2(1H)-one, to highlight the nuances in purity validation for closely related structures.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the condensation of an o-phenylenediamine derivative with an alpha-halo ester, followed by N-alkylation. A common synthetic route is the reaction of o-phenylenediamine with chloroacetic acid to form 3,4-dihydroquinoxalin-2(1H)-one, which is then methylated.[1] Potential impurities arising from this synthesis can include:
-
Starting Materials: Unreacted o-phenylenediamine and chloroacetic acid.
-
Precursor: Unmethylated 3,4-dihydroquinoxalin-2(1H)-one.
-
Over-alkylation Products: Dialkylated species.
-
Side-reaction Products: Products from competing side reactions.
The following diagram illustrates a typical synthesis workflow and the points at which impurities can be introduced.
Caption: Synthetic pathway and potential impurity sources.
Purity Validation Methodologies: A Comparative Analysis
The two most powerful and commonly employed techniques for assessing the purity of synthesized organic compounds are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis, offering high resolution and sensitivity for separating the target compound from its impurities.
Experimental Protocol: HPLC-UV for this compound
A general HPLC method suitable for the analysis of quinoxalinone derivatives is detailed below.[2][3][4][5]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 15.2 | 99.5 | 99.5 |
| 3,4-dihydroquinoxalin-2(1H)-one (Impurity) | 12.8 | 0.3 | - |
| Unknown Impurity 1 | 10.5 | 0.1 | - |
| Unknown Impurity 2 | 18.1 | 0.1 | - |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.[6][7][8][9][10]
Experimental Protocol: ¹H-qNMR for this compound
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (certified reference material) |
| Analyte Concentration | ~10 mg |
| Standard Concentration | ~5 mg (weighed accurately) |
| Pulse Program | zg30 (or similar with a 30° pulse) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
Data Presentation: qNMR Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Compound | Signal (ppm) | Integral (I) | Protons (N) | MW ( g/mol ) | Mass (mg) | Purity (%) |
| This compound | 3.2 (s, N-CH₃) | 1.00 | 3 | 162.19 | 10.2 | 99.2 |
| Maleic Anhydride (Standard) | 7.3 (s, 2x CH) | 0.65 | 2 | 98.06 | 5.1 | 99.9 |
Comparison with an Alternative: 3,4-dihydroquinoxalin-2(1H)-one
To provide a comprehensive comparison, we will evaluate the purity validation of the precursor, 3,4-dihydroquinoxalin-2(1H)-one. The methodologies are similar, but the expected impurity profiles and chromatographic behavior will differ.
HPLC Analysis of 3,4-dihydroquinoxalin-2(1H)-one
The same HPLC method can be applied. The retention time will be shorter due to its higher polarity compared to the N-methylated analog.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| 3,4-dihydroquinoxalin-2(1H)-one | 12.8 | 99.1 | 99.1 |
| o-phenylenediamine (Impurity) | 5.4 | 0.6 | - |
| Unknown Impurity | 8.2 | 0.3 | - |
qNMR Analysis of 3,4-dihydroquinoxalin-2(1H)-one
The NH proton signal can be used for quantification, although it may be broad. Alternatively, aromatic protons can be used if they are well-resolved from any impurities.
| Compound | Signal (ppm) | Integral (I) | Protons (N) | MW ( g/mol ) | Mass (mg) | Purity (%) |
| 3,4-dihydroquinoxalin-2(1H)-one | 10.5 (br s, NH) | 1.00 | 1 | 148.16 | 10.5 | 98.9 |
| Maleic Anhydride (Standard) | 7.3 (s, 2x CH) | 1.21 | 2 | 98.06 | 5.2 | 99.9 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for purity validation and the relationship between the analytical techniques.
Caption: A typical workflow for purity validation.
Caption: Interrelation of analytical methods.
Conclusion
Both HPLC and qNMR are powerful techniques for validating the purity of synthesized this compound. HPLC provides excellent separation of impurities and is ideal for routine quality control, while qNMR offers the advantage of being a primary, absolute quantification method without the need for a specific reference standard of the analyte. For comprehensive and robust purity assessment, it is recommended to use both techniques orthogonally. The choice of method will ultimately depend on the specific requirements of the research, available instrumentation, and the stage of drug development.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Quinoxalinone Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various quinoxalinone derivatives against key protein targets implicated in cancer and inflammation. The data presented is compiled from recent studies and is intended to inform the strategic design of future therapeutic agents.
Quinoxalinone scaffolds are a prominent feature in many compounds under investigation for therapeutic use, largely due to their versatile binding capabilities. This guide summarizes the findings of several comparative molecular docking studies, offering a side-by-side look at the binding affinities and inhibitory potential of different quinoxalinone derivatives. The following sections detail the experimental protocols used in these studies, present the quantitative data in tabular format for ease of comparison, and visualize key pathways and workflows.
Targeting Key Proteins in Disease
Quinoxalinone derivatives have been extensively studied as inhibitors of various protein kinases and enzymes involved in disease progression. This guide focuses on their interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Pim-1/2 Kinases, and Janus Kinase 2/3 (JAK2/3).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[1] Several novel quinoxaline derivatives have demonstrated promising binding affinities for VEGFR-2 in silico.[2]
Epidermal Growth Factor Receptor (EGFR)
EGFR is another crucial receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers.[3][4] Quinoxalinone-based compounds have been designed and evaluated as EGFR inhibitors, with some showing significant potential.[3][4]
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that plays a significant role in inflammation and has also been implicated in the progression of some cancers.[5] The dual inhibition of EGFR and COX-2 by quinoxalinone derivatives presents a promising avenue for developing novel anti-inflammatory and anticancer agents.[5]
Pim-1/2 Kinases
Pim-1 and Pim-2 are serine/threonine kinases that are overexpressed in a variety of hematologic and solid tumors, contributing to cancer progression and drug resistance.[6] Quinoxaline derivatives have been identified as potential dual inhibitors of Pim-1 and Pim-2.[6]
Janus Kinase 2/3 (JAK2/3)
The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is linked to various autoimmune diseases and cancers. Specifically, JAK2 and JAK3 are attractive targets for therapeutic intervention.
Experimental Protocols
The methodologies outlined below are based on the protocols described in the cited research articles.
Molecular Docking Protocol for VEGFR-2 Inhibition
A molecular docking study was conducted to investigate the binding affinity of four quinoxaline-based derivatives against the active site of VEGFR-2. The crystal structure of VEGFR-2 was obtained from the Protein Data Bank (PDB ID: 2OH4) with a resolution of 2.05 Å. The docking calculations were performed to predict the binding modes and affinity values of the compounds.
Molecular Docking Protocol for EGFR and COX-2 Dual Inhibition
For the dual EGFR/COX-2 inhibitors, molecular docking studies were performed on the catalytic binding pockets of both protein receptors.[5] The crystal structures of EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 3LN1) were used for these simulations.[5] The studies aimed to correlate the docking scores with the experimentally observed biological activities.
Molecular Docking Protocol for Pim-1/2 Kinase Inhibition
The docking analysis of quinoxaline derivatives against Pim-1 kinase was performed using SYBYL-X 1.3 software. The 3D structures of the compounds were built and optimized using the Tripos force field. Flexible docking was carried out using GOLD software into the ATP-binding site of Pim-1, using the crystal structure with PDB ID 3A99. The most stable docking models were selected based on the Chemscore scoring function.
Molecular Docking Protocol for JAK2/3 Inhibition
To identify quinoxalinone-based dual inhibitors of JAK2/3, a molecular docking approach was employed. The crystal structures of JAK2 (PDB ID: 3FUP) and JAK3 (PDB ID: 3LXK) complexed with tofacitinib were used. For protein preparation, missing residues in JAK2 were built using the SWISS-MODEL server, and the protonation states were predicted using PROPKA3.1 at a physiological pH of 7.4. The docking was performed using FlexX.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various quinoxalinone derivatives against their respective targets as reported in the cited studies.
Table 1: Docking Scores of Quinoxalinone Derivatives against VEGFR-2
| Compound/Derivative | Binding Affinity (kcal/mol) | Reference |
| Compound I | -12.13 | |
| Compound II | -11.93 | |
| Compound III | -15.63 | |
| Compound IV | -17.11 |
Table 2: Inhibitory Concentrations (IC50) of Quinoxalinone Derivatives against EGFR and COX-2
| Compound/Derivative | EGFR IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Compound 4a | - | 1.17 | [5] |
| Compound 5 | - | 0.83 | [5] |
| Compound 11 | - | 0.62 | [5] |
| Compound 13 | - | 0.46 | [5] |
| Compound 4i | 3.902 ± 0.098 (A549 cell line) | - | [3] |
Table 3: Inhibitory Concentrations (IC50) of Quinoxalinone Derivatives against Pim-1/2 Kinases
| Compound/Derivative | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Reference |
| Lead Compound 1 | 0.074 | 2.10 | [6] |
| Compound 5c | Submicromolar | Submicromolar | [6] |
| Compound 5e | Submicromolar | Submicromolar | [6] |
Table 4: Inhibitory Concentrations (IC50) of a Quinoxalinone Derivative against JAK2/3
| Compound/Derivative | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| ST4j | 13.00 ± 1.31 | 14.86 ± 1.29 |
Visualizing Molecular Interactions and Workflows
To better understand the context and processes of these docking studies, the following diagrams are provided.
References
- 1. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Dihydroquinoxalinones: Classical versus Modern Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of dihydroquinoxalinone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive benchmark of new synthetic methodologies against classical approaches, offering a clear comparison of performance based on experimental data. We present detailed protocols for key reactions and a logical workflow to aid in the selection of the most suitable synthetic route.
The dihydroquinoxalinone core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The development of synthetic routes to access these molecules has evolved significantly, moving from traditional condensation reactions to highly sophisticated catalytic and enzymatic methods. This guide aims to provide a clear, data-driven comparison of these approaches to inform synthetic strategy.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for representative classical and modern synthetic routes to dihydroquinoxalinones. This allows for a rapid comparison of yield, stereoselectivity, and general reaction conditions.
| Method Type | Synthetic Route | Substrate Example | Product Example | Yield (%) | Enantiomeric Excess (ee %) | Key Conditions |
| Classical | Condensation | o-Phenylenediamine and ethyl pyruvate | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | 76 | Racemic | Ethanol, reflux, 30 min |
| Classical | Condensation | o-Phenylenediamine and chloroacetic acid | 3,4-Dihydroquinoxalin-2(1H)-one | 83 | Not applicable | Aqueous ammonia, reflux, 1 h |
| Modern | Reductive Cyclization of N-(o-nitroaryl)amino esters | N-(2-nitrophenyl)alanine methyl ester | (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | 90 | >99 | Fe/NH4Cl, Ethanol/Water, reflux, 2 h |
| Modern | Rh-catalyzed Asymmetric Hydrogenation | 1,3-Dimethylquinoxalin-2(1H)-one | (S)-1,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one | 94 | 99 | [Rh(cod)Cl]2, Ligand, HCl, iPrOH, 1 MPa H2, rt, 12 h |
| Modern | Chemoenzymatic Synthesis (EDDS Lyase) | o-Phenylenediamine and fumaric acid | (S)-3,4-Dihydroquinoxalin-2(1H)-one-3-acetic acid | 78 | >99 | EDDS lyase, NaH2PO4/NaOH buffer (pH 8.5), rt; then HCl |
| Modern | Ullmann-type Coupling followed by Cyclization | N-Boc-2-iodoaniline and L-Alanine | (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | 79-90 | >98 | CuI, K3PO4, DMSO, 80 °C; then TFA, CH2Cl2, rt |
Selecting Your Synthetic Pathway: A Logical Workflow
The choice of synthetic route depends on several factors, including the desired stereochemistry, substrate availability, and scalability. The following workflow provides a decision-making framework to guide your selection process.
Caption: Decision workflow for selecting a dihydroquinoxalinone synthetic route.
Experimental Protocols: Key Methodologies in Detail
Classical Method: Condensation of o-Phenylenediamine and Ethyl Pyruvate
This method represents a straightforward and high-yielding approach to racemic 3-alkyldihydroquinoxalinones.
Procedure:
-
To a solution of o-phenylenediamine (10 mmol) in absolute ethanol (50 mL), add ethyl pyruvate (11 mmol).
-
Heat the reaction mixture at reflux for 30 minutes.
-
Cool the mixture to room temperature. The product will precipitate as a crystalline solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 3-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Typical Yield: 76%
Modern Method: Iron-Mediated Reductive Cyclization of N-(o-nitroaryl)amino Esters
This method provides a green and efficient route to enantiopure dihydroquinoxalinones from readily available chiral amino acids.[1]
Procedure:
-
To a solution of the N-(o-nitroaryl)amino ester (5 mmol) in a mixture of ethanol (20 mL) and water (5 mL), add iron powder (25 mmol) and ammonium chloride (25 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the enantiopure dihydroquinoxalinone.
Typical Yield: 85-95%
Modern Method: Rh-catalyzed Asymmetric Hydrogenation
This catalytic approach offers high enantioselectivity and yields for the synthesis of chiral dihydroquinoxalinones from quinoxalinone precursors.[2]
Procedure:
-
In a glovebox, charge a vial with [Rh(cod)Cl]2 (0.005 mmol), a chiral thiourea-phosphine ligand (0.011 mmol), and the quinoxalinone substrate (1 mmol).
-
Add degassed isopropanol (5 mL) and a solution of HCl in isopropanol.
-
Place the vial in a high-pressure autoclave, purge with hydrogen gas, and then pressurize to 1 MPa.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully release the pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the chiral dihydroquinoxalinone.
Typical Yield: up to 98%, ee: up to 99%
Modern Method: Chemoenzymatic Synthesis using EDDS Lyase
This environmentally benign method utilizes an enzyme to catalyze the key stereoselective step, affording high enantiopurity.[1][3]
Procedure:
-
Prepare a buffer solution of 50 mM NaH2PO4/NaOH at pH 8.5 and flush with argon.
-
In a reaction vessel, combine fumaric acid (100 mM), the substituted o-phenylenediamine (25 mM), and EDDS lyase (0.05 mol% relative to the diamine) in the buffer. A small amount of DMSO can be used as a cosolvent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.
-
Upon completion of the enzymatic hydroamination, cool the reaction mixture to 0 °C and adjust the pH to 1 with fuming HCl to induce cyclization.
-
Continue stirring at room temperature for 3 hours.
-
The desired dihydroquinoxalinone can be isolated and purified by reverse-phase chromatography.
Typical Yield: up to 78%, ee: >99%
Conclusion
The synthesis of dihydroquinoxalinones has seen remarkable advancements. While classical condensation methods remain valuable for their simplicity and cost-effectiveness in producing racemic or achiral compounds, modern synthetic routes offer unparalleled control over stereochemistry and often proceed under milder, more environmentally friendly conditions. The choice of method will ultimately be guided by the specific requirements of the target molecule, including the need for enantiopurity, the availability of starting materials, and the desired scale of the synthesis. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
References
Safety Operating Guide
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one proper disposal procedures
Proper disposal of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is critical to ensure personnel safety and environmental protection. This compound is classified as hazardous, and its disposal must comply with local, regional, and national regulations. The following guide provides detailed procedures for its safe handling and disposal.
Immediate Safety and Hazard Information
This compound poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is mandatory.
Data Presentation: Hazard and Handling Summary
| Hazard Information & Precautionary Measures | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Required Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, and protective clothing.[1][2] Use only in a well-ventilated area.[1] |
| First Aid: Skin Contact | Wash with plenty of soap and water. If irritation occurs, seek medical advice.[1] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1] |
| First Aid: Ingestion | Call a POISON CENTER or doctor if you feel unwell.[1] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] |
| Incompatible Materials | Oxidizing agents.[2] |
| Suitable Extinguishing Media | Carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1] |
Experimental Protocols: Spill and Disposal Procedures
Accidental Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1]
-
Don PPE: Before addressing the spill, put on the required personal protective equipment, including protective gloves, clothing, and eye/face protection.[1]
-
Containment: Prevent the spill from entering drains or rivers by using bunding or other containment methods.[1]
-
Absorption: For liquid spills or solutions, mix with an inert absorbent material such as sand or vermiculite.[1] For solid spills, sweep or shovel the material into a suitable container, avoiding dust formation.[2][3]
-
Collection: Transfer the contained material into a closable, clearly labeled salvage container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly. Dispose of contaminated cleaning materials as hazardous waste.
Proper Disposal Protocol
Disposal of this compound and its containers must be treated as hazardous waste.
-
Waste Classification: This chemical waste must be classified as hazardous. Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
-
Containerization: Collect waste material in a suitable, closed, and properly labeled container.[2] The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.
-
Storage: Store the sealed waste container in a designated, locked-up, and well-ventilated area, away from incompatible materials like oxidizing agents.[2]
-
Prohibited Disposal: Do not empty into drains or release into the environment.[1][2] Quinoxaline derivatives can be toxic to aquatic life with long-lasting effects.
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal plant or contractor.[2][3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
